Axl-IN-12
Description
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Structure
3D Structure
Properties
Molecular Formula |
C30H30N8O3 |
|---|---|
Molecular Weight |
550.6 g/mol |
IUPAC Name |
N-[4-(4-amino-7-piperidin-4-ylpyrrolo[2,1-f][1,2,4]triazin-5-yl)phenyl]-2-oxo-1-phenyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxamide |
InChI |
InChI=1S/C30H30N8O3/c31-28-27-23(16-24(37(27)34-18-33-28)20-10-12-32-13-11-20)19-6-8-21(9-7-19)35-29(39)26-25-17-41-15-14-36(25)38(30(26)40)22-4-2-1-3-5-22/h1-9,16,18,20,32H,10-15,17H2,(H,35,39)(H2,31,33,34) |
InChI Key |
JENHOLTZFTZYPH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CC(=C3N2N=CN=C3N)C4=CC=C(C=C4)NC(=O)C5=C6COCCN6N(C5=O)C7=CC=CC=C7 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Axl Inhibitors: A Profile of Axl-IN-12
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available information, including specific quantitative data and detailed experimental results for Axl-IN-12, is limited. This guide provides a comprehensive overview of the Axl signaling pathway and the established mechanisms of action for potent, selective small-molecule Axl inhibitors. This framework serves as a scientific foundation for understanding the presumed mechanism of action of this compound.
Introduction to the Axl Receptor Tyrosine Kinase
The Axl receptor tyrosine kinase, a member of the TAM (Tyro3, Axl, Mer) family, is a critical transmembrane protein involved in various fundamental cellular processes.[1][2][3] Encoded by the AXL gene, this receptor is characterized by an extracellular domain composed of two immunoglobulin-like (IgL) and two fibronectin type-III (FNIII) repeats, a single-pass transmembrane segment, and an intracellular tyrosine kinase domain.[4][5]
Axl's primary ligand is the vitamin K-dependent protein, Growth Arrest-Specific 6 (Gas6).[3][4] The binding of Gas6 to the Axl extracellular domain induces receptor dimerization, leading to the trans-autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[4][6][7] This activation event initiates a cascade of downstream signaling pathways that are crucial for regulating cell proliferation, survival, migration, and immune responses.[1][5][6]
Dysregulation and overexpression of Axl are frequently observed in numerous malignancies, including non-small cell lung cancer, breast cancer, and acute myeloid leukemia.[2][3][8] This aberrant Axl activity is strongly associated with poor prognosis, metastasis, and the development of resistance to a wide range of cancer therapies, making Axl a compelling target for drug development.[2][6]
The Gas6/Axl Signaling Pathway
The activation of Axl by its ligand, Gas6, triggers a complex network of intracellular signaling pathways that drive various cellular functions. Upon Gas6-mediated dimerization and autophosphorylation, the activated Axl kinase domain serves as a docking site for various adaptor proteins and enzymes, leading to the propagation of downstream signals.[3][7]
The principal signaling cascades activated by the Gas6/Axl axis include:
-
PI3K/AKT/mTOR Pathway: This is a central pathway that promotes cell survival, growth, and proliferation. Activated Axl recruits and phosphorylates the p85 subunit of Phosphoinositide 3-kinase (PI3K), leading to the activation of AKT and the subsequent downstream signaling through mTOR.[1][9][10] This cascade also results in the inactivation of pro-apoptotic proteins like BAD.[11]
-
RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is a key regulator of cell proliferation and differentiation. Axl activation can lead to the recruitment of the Grb2 adaptor protein, which in turn activates the RAS-MAPK cascade.[1][10][11]
-
JAK/STAT Pathway: Axl signaling can also lead to the activation of the Janus kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway, which is critically involved in cytokine signaling and immune response regulation.[1][5][7]
-
NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway, a crucial regulator of inflammation and cell survival, is also modulated by Axl. Axl can promote the nuclear translocation of NF-κB, leading to the increased expression of anti-apoptotic proteins such as Bcl-2.[1][2]
Presumed Mechanism of Action of this compound
As a potent Axl inhibitor, this compound is presumed to be a small-molecule compound designed to specifically target the intracellular kinase domain of the Axl receptor. This is the most common mechanism for kinase inhibitors.[2]
The core mechanism involves the following steps:
-
ATP-Competitive Inhibition: Small-molecule kinase inhibitors like this compound are typically designed to be ATP-competitive. They bind to the ATP-binding pocket within the Axl kinase domain.[2]
-
Prevention of Autophosphorylation: By occupying the ATP-binding site, the inhibitor prevents the binding of ATP, which is the phosphate donor required for the autophosphorylation process. This blockade is the critical inhibitory step.
-
Inhibition of Downstream Signaling: Without autophosphorylation, the Axl receptor remains in an inactive state and cannot recruit or phosphorylate its downstream substrates. Consequently, all major downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, are silenced.[2][8]
-
Cellular Effects: The inhibition of these pro-survival and pro-proliferative signals leads to the desired anti-cancer effects, such as apoptosis, reduced cell proliferation, and decreased cell migration and invasion.[8]
Quantitative Data for Axl Inhibitors
While specific quantitative data for this compound is not publicly available, the following table summarizes the inhibitory concentrations (IC₅₀) for several well-characterized small-molecule Axl inhibitors. This provides a benchmark for the potency expected from a compound described as a "potent Axl inhibitor." The data is derived from various biochemical and cell-based assays.
| Compound Name | Assay Type | IC₅₀ (nM) | Reference(s) |
| BGB324 (R428) | Biochemical | 14 | [2] |
| Cell-based (pAxl) | 3.4 | [11] | |
| Cabozantinib | Biochemical | 7 | [11] |
| UNC2025 | Biochemical | 1.6 | [11] |
| ONO-7475 | Biochemical | 0.414 | [12] |
| Cell-based | 0.7 | [12] | |
| Arcus Compound [I] | Biochemical (Human Axl) | 2.8 | [13] |
| Arcus Compound [II] | Biochemical (Human Axl) | 3.0 | [13] |
IC₅₀ values represent the concentration of an inhibitor required to reduce the activity of the target by 50%. Lower values indicate higher potency.
Experimental Protocols for Axl Inhibitor Characterization
Characterizing a novel Axl inhibitor like this compound involves a series of in vitro and cell-based assays to determine its potency, selectivity, and cellular effects. Below are detailed methodologies for key experiments.
Biochemical Kinase Activity Assay
-
Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of purified Axl kinase.
-
Methodology (Homogeneous Time-Resolved Fluorescence - HTRF):
-
Reagents: Recombinant human Axl kinase domain, biotinylated peptide substrate, ATP, Europium cryptate-labeled anti-phosphotyrosine antibody, and XL665-conjugated streptavidin.
-
Procedure: a. The inhibitor (e.g., this compound) at various concentrations is pre-incubated with the recombinant Axl kinase in an assay buffer. b. The kinase reaction is initiated by adding the biotinylated peptide substrate and ATP. The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature. c. The reaction is stopped by adding EDTA. d. The HTRF detection reagents (Europium-antibody and XL665-streptavidin) are added and incubated to allow for binding to the phosphorylated, biotinylated peptide. e. The HTRF signal is read on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
Data Analysis: The percentage of inhibition is calculated relative to a DMSO control. The IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic curve.[14]
-
Cellular Axl Phosphorylation Assay
-
Objective: To measure the ability of the inhibitor to block Axl autophosphorylation in a cellular context.
-
Methodology (Western Blot):
-
Cell Culture: A cell line with high endogenous Axl expression (e.g., MDA-MB-231 breast cancer cells) is cultured to ~80% confluency.
-
Procedure: a. Cells are serum-starved for 12-24 hours to reduce basal kinase activity. b. Cells are pre-treated with various concentrations of the Axl inhibitor or DMSO vehicle for 1-2 hours. c. Cells are then stimulated with recombinant human Gas6 (e.g., 200 ng/mL) for 15-30 minutes to induce Axl phosphorylation. d. Cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. e. Protein concentration in the lysates is determined using a BCA assay. f. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. g. The membrane is blocked and then incubated with primary antibodies against phospho-Axl (p-Axl) and total Axl. An antibody against a housekeeping protein (e.g., GAPDH) is used as a loading control. h. After washing, the membrane is incubated with appropriate HRP-conjugated secondary antibodies. i. Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: The band intensities for p-Axl are quantified and normalized to total Axl. The inhibition of phosphorylation is plotted against inhibitor concentration to determine the cellular IC₅₀.
-
Cell Viability/Proliferation Assay
-
Objective: To assess the effect of Axl inhibition on the viability and proliferation of cancer cells.
-
Methodology (e.g., CellTiter-Glo® Luminescent Cell Viability Assay):
-
Cell Plating: Axl-dependent cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Procedure: a. Cells are treated with a serial dilution of the Axl inhibitor or DMSO control. b. Plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions. c. The CellTiter-Glo® reagent is added to each well according to the manufacturer's protocol. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active cells. d. The plate is incubated for a short period to stabilize the signal. e. Luminescence is measured using a plate reader.
-
Data Analysis: The percentage of viable cells is calculated relative to the DMSO-treated control wells. The IC₅₀ or GI₅₀ (concentration for 50% growth inhibition) is calculated from the dose-response curve.[12]
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. What are AXL inhibitors and how do they work? [synapse.patsnap.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. The GAS6-AXL signaling pathway triggers actin remodeling that drives membrane ruffling, macropinocytosis, and cancer-cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Gas6/AXL pathway: immunological landscape and therapeutic potential [frontiersin.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Arcus Biosciences reports preclinical data on AXL inhibitors for cancer | BioWorld [bioworld.com]
- 14. arcusbio.com [arcusbio.com]
A Technical Guide to the Downstream Signaling Pathways of Axl-IN-12
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core downstream signaling pathways modulated by Axl-IN-12, a potent inhibitor of the AXL receptor tyrosine kinase. This document summarizes the mechanism of AXL signaling, the expected impact of its inhibition by this compound on key cellular pathways, and methodologies for studying these effects.
Introduction to AXL Signaling
AXL, a member of the TAM (TYRO3, AXL, MERTK) family of receptor tyrosine kinases, is a critical mediator of various cellular processes.[1] Its activation, primarily through its ligand Growth Arrest-Specific 6 (GAS6), initiates a cascade of downstream signaling events.[1][2] These pathways are integral to cell survival, proliferation, migration, and invasion.[2] Dysregulation of AXL signaling is frequently observed in various cancers, where it is associated with tumor progression, metastasis, and the development of therapeutic resistance.[1][3] this compound is a potent small molecule inhibitor designed to target the kinase activity of AXL, thereby blocking its downstream signaling functions.[4]
Core Downstream Signaling Pathways Affected by this compound
Inhibition of AXL by this compound is expected to disrupt several key signaling cascades that are crucial for cancer cell pathogenesis. The primary downstream pathways influenced by AXL activity include the PI3K/AKT, MAPK/ERK, JAK/STAT, and NF-κB pathways.[2][3][5]
PI3K/AKT Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a central regulator of cell survival, growth, and proliferation. Upon AXL activation, it phosphorylates and activates PI3K, which in turn activates AKT. Activated AKT then phosphorylates a multitude of downstream targets, leading to the inhibition of apoptosis and promotion of cell cycle progression. This compound, by inhibiting AXL, is anticipated to suppress the activation of PI3K and AKT, thereby promoting apoptosis and reducing cell viability.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is another critical signaling route downstream of AXL that regulates cell proliferation, differentiation, and survival. AXL activation leads to the recruitment of adaptor proteins like Grb2, which in turn activates the RAS-RAF-MEK-ERK signaling cascade.[5] Inhibition of AXL with this compound is expected to attenuate this pathway, resulting in decreased cell proliferation.
JAK/STAT and NF-κB Signaling Pathways
AXL activation can also lead to the activation of the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) and the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways. These pathways are involved in inflammation, immune responses, cell survival, and proliferation. AXL-mediated activation of these pathways contributes to the pro-tumorigenic microenvironment and resistance to apoptosis. This compound is expected to suppress these signaling axes, leading to reduced inflammation and enhanced apoptosis.
Data Presentation: Expected Effects of this compound
While specific quantitative data for this compound is not extensively available in peer-reviewed literature, the following tables illustrate the expected outcomes based on the known effects of other potent AXL inhibitors.
Table 1: Biochemical and Cellular Potency of AXL Inhibitors
| Compound | Target | Biochemical IC50 (nM) | Cellular IC50 (nM) | Reference |
| This compound | AXL | Data not available | Data not available | [4] |
| R428 (Bemcentinib) | AXL | 14 | 31-135 | Factual Data |
| TP-0903 | AXL | 27 | ~100 | [3] |
Table 2: Expected Effects of this compound on Downstream Signaling Molecules
| Pathway | Protein | Expected Change upon this compound Treatment | Method of Detection |
| PI3K/AKT | p-AKT (Ser473) | Decrease | Western Blot |
| PI3K/AKT | p-mTOR (Ser2448) | Decrease | Western Blot |
| MAPK/ERK | p-ERK1/2 (Thr202/Tyr204) | Decrease | Western Blot |
| JAK/STAT | p-STAT3 (Tyr705) | Decrease | Western Blot |
| NF-κB | p-IκBα (Ser32) | Decrease | Western Blot |
| Apoptosis | Cleaved Caspase-3 | Increase | Western Blot |
| Apoptosis | Cleaved PARP | Increase | Western Blot |
Table 3: Expected Cellular Effects of this compound
| Cellular Process | Assay | Expected Outcome with this compound |
| Cell Viability | MTT/CellTiter-Glo Assay | Decrease in a dose-dependent manner |
| Apoptosis | Annexin V/PI Staining | Increase in apoptotic cell population |
| Cell Migration | Transwell Migration Assay | Inhibition of cell migration |
| Cell Invasion | Matrigel Invasion Assay | Inhibition of cell invasion |
| Colony Formation | Clonogenic Assay | Reduction in colony forming ability |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's effects on downstream signaling. Below are outlines of key experimental protocols.
Western Blotting for Phosphorylated Proteins
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control for a specified duration.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against phosphorylated and total forms of target proteins (e.g., AKT, ERK). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours.
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Transwell Invasion Assay
-
Chamber Preparation: Rehydrate Matrigel-coated inserts (for invasion) or uncoated inserts (for migration) in a 24-well plate.
-
Cell Seeding: Seed serum-starved cells in the upper chamber in a serum-free medium. Add a medium containing a chemoattractant (e.g., FBS) to the lower chamber.
-
Treatment: Add this compound to both the upper and lower chambers.
-
Incubation: Incubate the plate for a suitable period (e.g., 24-48 hours) to allow for cell invasion.
-
Cell Staining and Counting: Remove non-invading cells from the top of the insert. Fix and stain the invading cells on the bottom of the membrane.
-
Quantification: Count the number of stained cells in several microscopic fields to determine the extent of invasion.
This technical guide provides a foundational understanding of the downstream signaling pathways affected by the AXL inhibitor this compound. The provided diagrams and tables serve as a reference for researchers investigating the therapeutic potential of targeting the AXL signaling axis. Further experimental validation is necessary to fully elucidate the specific molecular and cellular effects of this compound.
References
- 1. AXL in cancer: a modulator of drug resistance and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of the Receptor Tyrosine Kinase Axl in Carcinogenesis and Development of Therapeutic Resistance: An Overview of Molecular Mechanisms and Future Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Axl Inhibition and Apoptosis: A Technical Guide
An In-Depth Examination of the Role of Potent Axl Inhibitors in Programmed Cell Death for Researchers and Drug Development Professionals
Disclaimer: This technical guide focuses on the role of potent Axl inhibitors in apoptosis. While the query specifically mentioned Axl-IN-12, publicly available data on this compound is limited. Therefore, this document utilizes the well-characterized Axl inhibitor, R428 (Bemcentinib), as a primary example to illustrate the mechanisms of action likely shared by potent Axl inhibitors. This compound is described as a potent AXL inhibitor, and thus the principles and pathways detailed herein are expected to be broadly applicable.[1]
Executive Summary
The Axl receptor tyrosine kinase is a critical mediator of cell survival, proliferation, and drug resistance in many cancers.[2][3][4] Its overexpression is often correlated with a poor prognosis.[3] Inhibition of Axl has emerged as a promising therapeutic strategy, with several small molecule inhibitors demonstrating the ability to induce or sensitize cancer cells to apoptosis. This guide provides a detailed overview of the molecular mechanisms by which Axl inhibitors, exemplified by R428, mediate apoptosis. It covers the key signaling pathways, presents quantitative data from relevant studies, and outlines the experimental protocols used to elucidate these effects.
The Dual Role of Axl Inhibition in Apoptosis
Research indicates that Axl inhibitors can induce apoptosis through at least two distinct mechanisms: a direct, Axl-independent pathway and an Axl-dependent sensitization to other pro-apoptotic agents.
Axl-Independent Apoptosis via Lysosomal Destabilization
Some studies have shown that the Axl inhibitor R428 can induce apoptosis independently of its Axl kinase inhibition.[2][5] This mechanism involves the disruption of lysosomal function.
-
Lysosomal Acidification and Recycling Blockade: R428 has been found to block the acidification and recycling of lysosomes.[2][5]
-
Autophagosome Accumulation: This disruption leads to the accumulation of autophagosomes and lysosomes, causing extensive cytoplasmic vacuolization.[2][5]
-
Caspase Activation: The resulting cellular stress triggers the activation of caspases, leading to apoptotic cell death.[2]
Axl-Dependent Sensitization to Apoptosis
A primary mechanism by which Axl inhibitors exert their pro-apoptotic effects is by sensitizing cancer cells to other apoptosis-inducing agents, such as the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) and various chemotherapeutics.[3][4][6][7]
-
Downregulation of Anti-Apoptotic Proteins: Inhibition of the Axl signaling pathway leads to the downregulation of key anti-apoptotic proteins, including c-FLIP and survivin.[3][6][7]
-
Increased Sensitivity to TRAIL: By reducing the levels of these protective proteins, Axl inhibitors lower the threshold for apoptosis induction by agents like TRAIL.[3][6][7]
-
Enhanced Chemosensitivity: Axl inhibition has also been shown to enhance the efficacy of cytotoxic agents, promoting apoptosis in chemoresistant cancer cells.[4]
Signaling Pathways
The pro-apoptotic effects of Axl inhibition are mediated through the modulation of several critical signaling pathways.
The Canonical Gas6/Axl Survival Pathway
The binding of the ligand Gas6 to the Axl receptor triggers its dimerization and autophosphorylation, activating downstream pro-survival signaling cascades, including the PI3K/Akt and MAPK/ERK pathways. These pathways promote cell survival, proliferation, and invasion.[3][4]
// Nodes Gas6 [label="Gas6", fillcolor="#4285F4"]; Axl [label="Axl Receptor", fillcolor="#4285F4"]; PI3K [label="PI3K", fillcolor="#34A853"]; Akt [label="Akt", fillcolor="#34A853"]; MAPK_ERK [label="MAPK/ERK", fillcolor="#34A853"]; Survival [label="Cell Survival,\nProliferation, Invasion", fillcolor="#EA4335", fontcolor="#202124"];
// Edges Gas6 -> Axl [label="Binds and Activates"]; Axl -> PI3K; Axl -> MAPK_ERK; PI3K -> Akt; Akt -> Survival; MAPK_ERK -> Survival; } dot Caption: Canonical Gas6/Axl Pro-Survival Signaling Pathway.
Axl Inhibition and Sensitization to TRAIL-Mediated Apoptosis
Axl inhibitors sensitize cancer cells to TRAIL-induced apoptosis by downregulating the anti-apoptotic proteins c-FLIP and survivin.
// Nodes Axl_Inhibitor [label="Axl Inhibitor\n(e.g., R428)", fillcolor="#FBBC05", fontcolor="#202124"]; Axl [label="Axl", fillcolor="#4285F4"]; cFLIP [label="c-FLIP", fillcolor="#EA4335"]; Survivin [label="Survivin", fillcolor="#EA4335"]; TRAIL [label="TRAIL", fillcolor="#34A853"]; DISC [label="DISC Formation", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase8 [label="Caspase-8 Activation", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", fillcolor="#202124"];
// Edges Axl_Inhibitor -> Axl [label="Inhibits", arrowhead=tee]; Axl -> cFLIP [label="Upregulates"]; Axl -> Survivin [label="Upregulates"]; cFLIP -> Caspase8 [label="Inhibits", arrowhead=tee]; Survivin -> Apoptosis [label="Inhibits", arrowhead=tee]; TRAIL -> DISC; DISC -> Caspase8; Caspase8 -> Apoptosis; } dot Caption: Axl Inhibition and TRAIL-Mediated Apoptosis.
Quantitative Data
The following tables summarize quantitative data from studies on the pro-apoptotic effects of Axl inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity of R428
| Kinase | IC50 (nM) | Selectivity vs. Axl |
| Axl | 14 | - |
| Mer | >700 | >50-fold |
| Tyro3 | >1400 | >100-fold |
| Abl | >1400 | >100-fold |
| InsR | >1400 | >100-fold |
| EGFR | >1400 | >100-fold |
| HER2 | >1400 | >100-fold |
| PDGFRβ | >1400 | >100-fold |
Data adapted from Holland et al., 2010.[8]
Table 2: Effect of R428 on TRAIL-Mediated Apoptosis in Caki Renal Carcinoma Cells
| Treatment | % Apoptotic Cells (Sub-G1) |
| Control | ~5% |
| R428 (5 µM) | ~10% |
| TRAIL (50 ng/mL) | ~15% |
| R428 + TRAIL | ~45% |
Approximate values interpreted from graphical data in Woo et al., 2019.[3]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to study the role of Axl inhibitors in apoptosis.
Cell Viability and Apoptosis Assays
Objective: To quantify the extent of apoptosis induced by Axl inhibitors alone or in combination with other agents.
-
Annexin V/Propidium Iodide (PI) Staining:
-
Cells are seeded in 6-well plates and treated with the Axl inhibitor and/or other compounds for the desired time.
-
Both floating and adherent cells are collected and washed with cold PBS.
-
Cells are resuspended in 1X Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide are added to the cell suspension.
-
The mixture is incubated in the dark at room temperature for 15 minutes.
-
Samples are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic, and PI-positive cells are considered necrotic or late apoptotic.[9][10]
-
-
TUNEL Assay:
-
Cells are cultured on coverslips and treated as required.
-
Cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100 in sodium citrate.
-
The TUNEL reaction mixture is added to the coverslips and incubated in a humidified chamber at 37°C.
-
The coverslips are washed and mounted with a DAPI-containing medium to visualize the nuclei.
-
Apoptotic cells with fragmented DNA will show TUNEL-positive staining, which can be visualized by fluorescence microscopy.[3]
-
-
Caspase Activity Assay:
-
Cells are treated and lysed.
-
The protein concentration of the lysate is determined.
-
The lysate is incubated with a caspase-specific substrate (e.g., DEVD-pNA for caspase-3) in a reaction buffer.
-
The cleavage of the substrate is measured over time using a spectrophotometer or fluorometer.[3]
-
// Nodes Cell_Culture [label="Cell Culture", fillcolor="#F1F3F4"]; Treatment [label="Treatment with\nAxl Inhibitor +/- Agent", fillcolor="#FBBC05"]; Cell_Harvest [label="Cell Harvesting", fillcolor="#F1F3F4"]; Staining [label="Staining\n(Annexin V/PI, TUNEL)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lysis [label="Cell Lysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Flow_Cytometry [label="Flow Cytometry\nAnalysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Microscopy [label="Fluorescence\nMicroscopy", fillcolor="#34A853", fontcolor="#FFFFFF"]; Spectrophotometry [label="Spectrophotometry/\nFluorometry", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Cell_Culture -> Treatment; Treatment -> Cell_Harvest; Cell_Harvest -> Staining; Cell_Harvest -> Lysis; Staining -> Flow_Cytometry; Staining -> Microscopy; Lysis -> Spectrophotometry; } dot Caption: General Workflow for Apoptosis Assays.
Western Blotting
Objective: To detect changes in the expression and phosphorylation status of proteins in the Axl signaling and apoptosis pathways.
-
Protein Extraction: Cells are treated and then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a PVDF or nitrocellulose membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., phospho-Axl, total Axl, c-FLIP, survivin, cleaved PARP, cleaved caspase-3) overnight at 4°C.[9]
-
Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Real-Time Quantitative PCR (RT-qPCR)
Objective: To measure changes in the mRNA levels of genes involved in apoptosis.
-
RNA Extraction: Total RNA is extracted from treated cells using a suitable kit or TRIzol reagent.[2]
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
qPCR Reaction: The qPCR reaction is set up with the cDNA template, gene-specific primers, and a fluorescent DNA-binding dye (e.g., SYBR Green).
-
Data Analysis: The relative expression of the target gene is calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH) as an internal control.[2]
Conclusion
Potent Axl inhibitors, such as this compound and the well-studied compound R428, represent a promising class of anti-cancer agents that can induce apoptosis through multiple mechanisms. Their ability to both directly trigger cell death in some contexts and to sensitize cancer cells to other therapies highlights their therapeutic potential. Understanding the detailed molecular pathways and having robust experimental protocols are crucial for the continued development and clinical application of these targeted therapies. This guide provides a foundational understanding for researchers and drug development professionals working to leverage Axl inhibition as a strategy to overcome cancer cell survival and resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Axl inhibitor R428 induces apoptosis of cancer cells by blocking lysosomal acidification and recycling independent of Axl inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mer or Axl Receptor Tyrosine Kinase Inhibition Promotes Apoptosis, Blocks Growth, and Enhances Chemosensitivity of Human Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Axl inhibitor R428 induces apoptosis of cancer cells by blocking lysosomal acidification and recycling independent of Axl inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Axl Inhibitor R428 Enhances TRAIL-Mediated Apoptosis Through Downregulation of c-FLIP and Survivin Expression in Renal Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Axl Inhibitor R428 Enhances TRAIL-Mediated Apoptosis Through Downregulation of c-FLIP and Survivin Expression in Renal … [ouci.dntb.gov.ua]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. medicaljournalssweden.se [medicaljournalssweden.se]
Axl-IN-12 and its Role in the Epithelial-Mesenchymal Transition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The receptor tyrosine kinase Axl is a critical mediator of the epithelial-mesenchymal transition (EMT), a cellular process implicated in cancer progression, metastasis, and therapeutic resistance.[1][2][3][4] Overexpression of Axl is a common feature in a multitude of cancers and is frequently associated with a mesenchymal phenotype and poor clinical prognosis.[5] Axl activation, often initiated by its ligand Gas6, triggers a cascade of downstream signaling pathways, including PI3K/AKT, MAPK/ERK, and NF-κB, which are pivotal for the induction and maintenance of EMT.[5] Consequently, inhibition of Axl has emerged as a promising therapeutic strategy to reverse EMT, thereby potentially reducing tumor invasiveness and overcoming drug resistance. This technical guide provides an in-depth overview of the role of Axl in EMT, focusing on the therapeutic potential of Axl inhibitors. While specific data for the research compound Axl-IN-12 is not extensively available in peer-reviewed literature, this guide leverages data from other well-characterized Axl inhibitors to delineate the mechanisms of action and experimental validation of this class of molecules.
Introduction to Axl and Epithelial-Mesenchymal Transition (EMT)
The epithelial-mesenchymal transition is a biological process where epithelial cells lose their characteristic cell-cell adhesion and polarity, acquiring a mesenchymal phenotype with enhanced migratory and invasive capabilities.[2] This transition is characterized by the downregulation of epithelial markers, most notably E-cadherin, and the upregulation of mesenchymal markers such as N-cadherin and Vimentin.[2][6] The process is orchestrated by a group of key transcription factors including Snail, Slug, and Twist.[2][7]
Axl, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, has been identified as a significant driver of EMT in various cancers.[2] Its expression is often upregulated in mesenchymal-like cancer cells and is associated with increased metastasis and resistance to conventional therapies.[5] The binding of the ligand Gas6 to the extracellular domain of Axl induces receptor dimerization and autophosphorylation, initiating downstream signaling cascades that promote the mesenchymal state.[8]
The Axl Signaling Pathway in EMT
Activation of Axl kinase initiates a complex network of intracellular signaling pathways that converge to promote the EMT phenotype. A simplified representation of this signaling cascade is depicted below.
Figure 1: Axl Signaling Pathway in EMT. Ligand Gas6 binds to and activates the Axl receptor, leading to the activation of downstream pathways such as PI3K/AKT and MAPK/ERK. These pathways upregulate key EMT-inducing transcription factors (Snail, Slug, Twist), which in turn repress epithelial markers (E-cadherin) and induce mesenchymal markers (N-cadherin, Vimentin), ultimately driving the epithelial-mesenchymal transition.
Axl Inhibitors and Reversal of EMT
Given the central role of Axl in promoting EMT, its inhibition presents a compelling therapeutic strategy. Axl inhibitors are small molecules designed to block the kinase activity of the Axl receptor, thereby inhibiting its downstream signaling. While specific data on this compound is limited, studies on other potent Axl inhibitors such as R428 (Bemcentinib) and TP-0903 have demonstrated their ability to reverse the EMT process.[9][10]
Quantitative Effects of Axl Inhibitors on EMT Markers
The efficacy of Axl inhibitors in reversing EMT is typically quantified by measuring the changes in the expression levels of key epithelial and mesenchymal markers. The following table summarizes representative data from studies on various Axl inhibitors.
| Axl Inhibitor | Cell Line | Concentration | Change in E-cadherin | Change in N-cadherin | Change in Vimentin | Change in Snail/Slug/Twist | Citation |
| MP470 | Mesenchymal MCF10ATT | Dose-dependent | ↑ | ↓ | Not Reported | ↓ (Snail) | [2] |
| Axl siRNA | A549, H460 | Not Applicable | ↑ | ↓ | ↓ | Not Reported | [6] |
| TP0903 | H1993 (TGFβ-induced EMT) | Not Reported | ↑ | ↓ | ↓ | ↓ (ZEB1) | [11] |
| Bemcentinib (R428) | Mesenchymal NSCLC cell lines | Not Reported | ↑ | Not Reported | ↓ | Not Reported | [4] |
Table 1: Summary of Quantitative Effects of Axl Inhibitors on EMT Markers. The table illustrates the general trend of Axl inhibition leading to an increase in the epithelial marker E-cadherin and a decrease in mesenchymal markers like N-cadherin, Vimentin, and key EMT transcription factors.
Impact of Axl Inhibition on Cell Migration and Invasion
A functional consequence of EMT is the acquisition of migratory and invasive properties. Axl inhibitors have been shown to effectively reduce these capabilities in cancer cells.
| Axl Inhibitor | Cell Line | Assay | Effect on Migration/Invasion | Citation |
| R428 | MESO924 | Wound-healing & Transwell invasion | ↓ | [12] |
| Axl shRNA | SNU1196, HUCCT1 | Scratch assay & Matrigel invasion | ↓ | [13] |
Table 2: Effect of Axl Inhibition on Cancer Cell Migration and Invasion. Inhibition of Axl signaling consistently leads to a reduction in the migratory and invasive potential of cancer cells in vitro.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effect of Axl inhibitors on EMT.
Western Blot Analysis for EMT Markers
Western blotting is a standard technique to quantify the protein expression levels of EMT markers.
Protocol:
-
Cell Lysis: Treat cancer cells with the Axl inhibitor or vehicle control for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (typically 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against E-cadherin, N-cadherin, Vimentin, Snail, Slug, Twist, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis is performed using software like ImageJ to quantify the relative protein expression levels, normalized to the loading control.[1][14][15]
Figure 2: Western Blot Workflow. A schematic representation of the key steps involved in performing a Western blot analysis to measure the expression of EMT markers.
Cell Migration and Invasion Assays
These assays are crucial for assessing the functional consequences of Axl inhibition on the metastatic potential of cancer cells.
4.2.1. Transwell Migration (Boyden Chamber) Assay
Protocol:
-
Cell Preparation: Culture cells to sub-confluency and serum-starve them for 12-24 hours.
-
Assay Setup: Place Transwell inserts (typically with 8 µm pores) into the wells of a 24-well plate.
-
Chemoattractant: Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Cell Seeding: Resuspend the serum-starved cells in serum-free media with the Axl inhibitor or vehicle control and seed them into the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate for a period that allows for cell migration (typically 12-48 hours).
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with a solution such as crystal violet.
-
Quantification: Count the number of migrated cells in several random fields under a microscope. Alternatively, the dye can be eluted and the absorbance measured.[16][17]
4.2.2. Matrigel Invasion Assay
This assay is a modification of the Transwell migration assay and assesses the ability of cells to invade through an extracellular matrix barrier.
Protocol:
The protocol is similar to the Transwell migration assay, with the key difference being that the Transwell inserts are pre-coated with a layer of Matrigel, a basement membrane extract.[18] Cells must degrade and invade through this matrix to reach the chemoattractant in the lower chamber.
Figure 3: Migration/Invasion Assay Workflow. A generalized workflow for Transwell migration and invasion assays to assess the impact of Axl inhibitors on cancer cell motility.
Conclusion
The Axl receptor tyrosine kinase is a key driver of the epithelial-mesenchymal transition, a process fundamental to cancer progression and the development of therapeutic resistance. Inhibition of Axl signaling has been demonstrated to effectively reverse the EMT phenotype, leading to a decrease in mesenchymal markers, an increase in epithelial markers, and a reduction in the migratory and invasive capacity of cancer cells. While specific data for this compound is not yet widely published, the extensive research on other Axl inhibitors provides a strong rationale for its investigation as a tool to modulate EMT. The experimental protocols and signaling pathway information detailed in this guide provide a framework for researchers and drug development professionals to further explore the therapeutic potential of targeting Axl in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. AXL induces epithelial to mesenchymal transition and regulates the function of breast cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. AXL inhibition induces DNA damage and replication stress in non-small cell lung cancer cells and promotes sensitivity to ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are AXL inhibitors and how do they work? [synapse.patsnap.com]
- 6. The role of Axl in drug resistance and epithelial-to-mesenchymal transition of non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression of transcription factors snail, slug, and twist in human bladder carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AXL as a Target in Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dual inhibition of MEK and AXL targets tumor cell heterogeneity and prevents resistant outgrowth mediated by the epithelial-to-mesenchymal transition in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 11. aacrjournals.org [aacrjournals.org]
- 12. AXL Inactivation Inhibits Mesothelioma Growth and Migration via Regulation of p53 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubcompare.ai [pubcompare.ai]
- 15. researchgate.net [researchgate.net]
- 16. cellbiolabs.com [cellbiolabs.com]
- 17. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. snapcyte.com [snapcyte.com]
A Technical Guide to Axl-IN-12 and its Role in Overcoming Drug Resistance
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The emergence of drug resistance is a primary obstacle in oncology, limiting the efficacy of both conventional chemotherapies and targeted agents. The AXL receptor tyrosine kinase has been identified as a critical mediator of this resistance across numerous cancer types. Its overexpression is strongly correlated with poor prognosis and treatment failure. AXL inhibitors, therefore, represent a promising therapeutic strategy to resensitize tumors to treatment. This guide provides an in-depth overview of AXL's role in drug resistance and the therapeutic potential of AXL inhibitors, using the novel inhibitor Axl-IN-12 as a key example. Due to the limited public data on this compound, this document leverages data from extensively studied AXL inhibitors like Bemcentinib (R428) and Dubermatinib (TP-0903) to illustrate the quantitative effects and experimental methodologies relevant to this class of compounds.
The AXL Receptor: A Key Driver of Therapeutic Resistance
AXL is a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases.[1] Under normal physiological conditions, AXL is involved in processes like cell survival and immune response modulation.[2] In cancer, its role is repurposed to drive malignancy. Activation of AXL, typically through its ligand Growth Arrest-Specific 6 (GAS6), triggers a cascade of downstream signaling pathways, including PI3K/AKT, MAPK/ERK, and NF-κB.[3][4] These pathways collectively promote cell proliferation, survival, migration, and invasion.
Crucially, AXL signaling is a major mechanism of acquired drug resistance.[5] Cancer cells can upregulate AXL in response to therapeutic pressure from EGFR inhibitors (e.g., erlotinib), HER2 inhibitors, and cytotoxic chemotherapy.[5] This "bypass" signaling allows the cancer cells to survive and proliferate despite the inhibition of the primary drug target, often in conjunction with an epithelial-to-mesenchymal transition (EMT), a cellular program associated with increased motility and resistance.[5]
This compound and the Landscape of AXL Inhibitors
This compound is a potent and novel small molecule inhibitor of the AXL kinase.[6] While specific peer-reviewed data on this compound is emerging, it represents a class of therapeutic agents designed to specifically block the ATP-binding site of the AXL kinase domain, thereby preventing its activation and downstream signaling. By inhibiting AXL, these compounds aim to dismantle the resistance mechanisms and restore sensitivity to other anticancer drugs.
Quantitative Data on AXL Inhibitors
To understand the potency of this class of drugs, quantitative data from well-characterized AXL inhibitors are presented below. These values demonstrate the high affinity and cellular efficacy required to modulate the AXL pathway.
| Inhibitor | Target(s) | Enzymatic IC50 (AXL) | Cellular Activity & IC50 | Reference(s) |
| Bemcentinib (R428) | AXL | 14 nM | Inhibits AXL phosphorylation in cells. IC50 of ~2.0 µM in primary CLL B cells. | [7][8] |
| Dubermatinib (TP-0903) | AXL | 27 nM | IC50 of 6 nM against PSN-1 pancreatic cancer cells. Induces apoptosis in CLL B cells. | [9][10] |
| SGI-7079 | AXL, MER, FLT3 | 58 nM (in vitro) | IC50 of 0.43 µM in SUM149 and 0.16 µM in KPL-4 breast cancer cells. | [11][12] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Mechanism of Action and Signaling Pathways
AXL inhibitors function by competitively binding to the ATP pocket of the AXL kinase domain, preventing the autophosphorylation necessary for its activation. This blockade halts the downstream signaling responsible for drug resistance.
The diagram below illustrates the logical framework for how AXL inhibition overcomes drug resistance.
Experimental Protocols for AXL Inhibitor Studies
Investigating the role of AXL inhibitors like this compound in drug resistance requires a series of well-defined in vitro and in vivo experiments. Below are detailed protocols for key assays.
Protocol 1: Establishment of Drug-Resistant Cell Lines
This protocol describes the generation of erlotinib-resistant non-small cell lung cancer (NSCLC) cells, a common model for studying AXL-mediated resistance.[13]
-
Cell Seeding: Culture parental NSCLC cells (e.g., PC-9, which harbors an EGFR mutation) in RPMI-1640 medium with 10% FBS.
-
Initial Drug Exposure: Begin by treating the cells with erlotinib at a concentration near the IC50 value (e.g., 0.02 µM for PC-9 cells).
-
Dose Escalation: Once the cells resume proliferation, passage them and increase the erlotinib concentration in a stepwise manner (e.g., doubling the concentration). This process is repeated over several months.
-
Selection of Resistant Clones: After cells demonstrate the ability to grow robustly in a high concentration of erlotinib (e.g., 5 µM), perform single-cell cloning by limiting dilution to isolate and expand individual resistant colonies.
-
Validation: Confirm resistance by performing a cell viability assay (see Protocol 2) comparing the IC50 of erlotinib in the parental and newly generated resistant cell lines. A significant fold-increase (e.g., >100-fold) indicates successful establishment of a resistant line.[13]
-
Maintenance: Culture the established resistant cell line in media containing a maintenance dose of erlotinib to retain the resistant phenotype.
Protocol 2: Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of inhibitors.[14][15]
-
Cell Seeding: Plate cells (e.g., parental and drug-resistant NSCLC cells) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the AXL inhibitor (e.g., this compound) alone or in combination with the drug to which the cells are resistant (e.g., erlotinib). Replace the medium in the wells with 100 µL of medium containing the desired drug concentrations. Include vehicle-only (e.g., DMSO) control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.[15]
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot dose-response curves to determine IC50 values.
Protocol 3: Western Blot Analysis of AXL Pathway Activation
Western blotting is used to detect changes in the expression and phosphorylation status of AXL and its downstream targets.[16]
-
Sample Preparation: Seed cells in 6-well plates and grow until 70-80% confluent. Treat with inhibitors as required.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microfuge tube.
-
Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Gel Electrophoresis: Mix 20-30 µg of protein from each sample with SDS-PAGE loading buffer and boil for 5 minutes. Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris gel) and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting proteins of interest (e.g., anti-p-AXL, anti-AXL, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and a loading control like anti-β-actin).
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Protocol 4: In Vivo Tumor Xenograft Study
Xenograft models are used to evaluate the efficacy of AXL inhibitors in a living organism.[17][18]
-
Cell Implantation: Subcutaneously inject 1-5 million cancer cells (e.g., drug-resistant NSCLC cells) suspended in a solution like Matrigel into the flank of immunocompromised mice (e.g., BALB/c nude mice).
-
Tumor Growth: Monitor the mice regularly until tumors reach a palpable volume (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (e.g., Vehicle, AXL inhibitor, other drug, combination therapy).
-
Drug Administration: Administer the AXL inhibitor (and other drugs) according to the desired schedule and route (e.g., oral gavage daily). For example, Bemcentinib (BGB324) might be administered orally once a day.[18]
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length × Width²)/2.
-
Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size. Euthanize the mice and excise the tumors for further analysis (e.g., Western blot or immunohistochemistry).
-
Data Analysis: Plot tumor growth curves for each treatment group to assess the anti-tumor efficacy.
Integrated Experimental Workflow
The following diagram outlines a typical workflow for evaluating an AXL inhibitor in a drug resistance model.
Conclusion and Future Directions
The AXL receptor tyrosine kinase is a validated and high-impact target for overcoming drug resistance in cancer. Potent and selective inhibitors, such as this compound, hold significant promise for restoring the efficacy of targeted therapies and chemotherapies. The experimental framework provided in this guide offers a robust methodology for researchers to investigate this class of inhibitors. Future work will likely focus on optimizing combination strategies, identifying predictive biomarkers for patient selection, and developing next-generation AXL-targeting agents, including antibody-drug conjugates and PROTACs, to further improve therapeutic outcomes in resistant cancers.
References
- 1. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Gas6/AXL pathway: immunological landscape and therapeutic potential [frontiersin.org]
- 3. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. JAK2‐related pathway induces acquired erlotinib resistance in lung cancer cells harboring an epidermal growth factor receptor‐activating mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. cdn.origene.com [cdn.origene.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Axl-IN-12: A Technical Guide to a Selective AXL Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The AXL receptor tyrosine kinase, a member of the TAM (Tyro3, AXL, Mer) family, has emerged as a critical mediator in various cellular processes, including cell survival, proliferation, migration, and immune response.[1] Aberrant AXL signaling is implicated in the pathogenesis and progression of numerous cancers, where its overexpression is often correlated with poor prognosis, metastasis, and the development of therapeutic resistance.[2][3] This has positioned AXL as a compelling target for the development of novel anticancer therapies. Axl-IN-12 is a potent and selective inhibitor of AXL kinase, designed to specifically target this key signaling node. This technical guide provides an in-depth overview of this compound, including its mechanism of action, methodologies for its characterization, and its potential therapeutic applications.
AXL Signaling Pathway
The activation of AXL is initiated by its ligand, Growth Arrest-Specific 6 (Gas6). The binding of Gas6 induces the dimerization and autophosphorylation of AXL, triggering a cascade of downstream signaling pathways. These include the PI3K/AKT/mTOR pathway, which promotes cell survival and proliferation, the RAS/RAF/MEK/ERK (MAPK) pathway, also involved in proliferation, and the JAK/STAT pathway.[4] AXL signaling can also lead to the activation of transcription factors like NF-κB, further promoting cell survival.[5]
Caption: The AXL signaling pathway is activated by Gas6, leading to downstream cascades that promote cancer cell proliferation, survival, migration, and drug resistance. This compound acts by directly inhibiting the AXL receptor kinase.
This compound: A Selective AXL Inhibitor
This compound is characterized as a potent inhibitor of AXL kinase. While comprehensive, publicly available kinase selectivity data for this compound is limited, its designation as a selective inhibitor suggests high affinity for AXL with lower activity against other kinases, including the other members of the TAM family, Mer and Tyro3. The selectivity of AXL inhibitors is a critical parameter, as off-target effects can lead to toxicity and unforeseen biological consequences. For context, the selectivity profiles of other known selective AXL inhibitors are presented below.
Data Presentation: Kinase Inhibitory Profile of Representative Selective AXL Inhibitors
Disclaimer: The following data is for other selective AXL inhibitors and is provided for illustrative purposes to demonstrate a typical selectivity profile. This is not data for this compound.
| Kinase | Bemcentinib (BGB324) IC50 (nM) | UNC2025 IC50 (nM) |
| AXL | 14 | 1.6 |
| MER | >500 | <1 |
| TYRO3 | >500 | 18 |
| FLT3 | >1000 | <1 |
| MET | >1000 | 364 |
Experimental Protocols
The following section details representative experimental protocols for the characterization of AXL inhibitors like this compound. These methodologies are based on standard practices in the field for evaluating the potency, selectivity, and efficacy of kinase inhibitors.
Biochemical Kinase Inhibition Assay
This assay quantifies the ability of an inhibitor to block the enzymatic activity of purified AXL kinase.
Methodology:
-
Reagents and Materials: Recombinant human AXL kinase domain, biotinylated peptide substrate, ATP, kinase reaction buffer, streptavidin-coated plates, and a detection antibody.
-
Procedure:
-
Add recombinant AXL kinase to the wells of a streptavidin-coated 96-well plate.
-
Incubate to allow the kinase to bind to the plate.
-
Wash the plate to remove unbound kinase.
-
Add serial dilutions of this compound or control compounds to the wells.
-
Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Wash the plate and add a phosphorylation-specific antibody conjugated to a reporter enzyme (e.g., HRP).
-
After incubation and washing, add a suitable substrate for the reporter enzyme to generate a signal.
-
Measure the signal using a plate reader.
-
-
Data Analysis: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.
Cell-Based AXL Phosphorylation Assay (Western Blot)
This assay determines the ability of an inhibitor to block AXL autophosphorylation in a cellular context.
Methodology:
-
Cell Culture: Culture a human cancer cell line with high endogenous AXL expression (e.g., A549 non-small cell lung cancer cells).
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 24 hours to reduce basal receptor activation.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with recombinant human Gas6 (e.g., 100 ng/mL) for 15-30 minutes to induce AXL phosphorylation.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody against phosphorylated AXL (p-AXL).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total AXL as a loading control.
-
-
Data Analysis: Densitometry is used to quantify the band intensities. The ratio of p-AXL to total AXL is calculated and normalized to the stimulated control to determine the extent of inhibition.
In Vivo Tumor Xenograft Model
This model assesses the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or nude mice).
-
Procedure:
-
Subcutaneously implant a human cancer cell line with high AXL expression (e.g., MDA-MB-231 breast cancer cells) into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, this compound at different doses).
-
Administer this compound or vehicle daily via an appropriate route (e.g., oral gavage).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot for target engagement, immunohistochemistry).
-
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups. Statistical analysis (e.g., ANOVA) is used to determine the significance of the anti-tumor effect.
Mandatory Visualizations
Experimental Workflow for AXL Inhibitor Characterization
The following diagram illustrates a typical workflow for the preclinical characterization of a selective AXL inhibitor like this compound.
Caption: A streamlined workflow for the preclinical assessment of an AXL inhibitor, moving from initial biochemical and cellular assays to in vivo efficacy studies.
Conclusion
This compound represents a promising therapeutic agent for cancers driven by aberrant AXL signaling. Its potency and selectivity make it a valuable tool for both basic research and clinical development. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of this compound and other selective AXL inhibitors. Further investigation into the detailed kinase selectivity profile and in vivo efficacy of this compound will be crucial in advancing its potential as a targeted cancer therapy.
References
- 1. Expression of Axl in Lung Adenocarcinoma and Correlation with Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. AXL is a key factor for cell plasticity and promotes metastasis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Potent and Selective Dual Inhibitor of AXL and MERTK Possesses Both Immunomodulatory and Tumor-Targeted Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Function of AXL in Cancer Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The AXL receptor tyrosine kinase, a member of the TAM (TYRO3, AXL, MER) family, has emerged as a critical player in the landscape of oncology. Initially identified as a transforming gene in chronic myelogenous leukemia, its overexpression and aberrant signaling are now implicated in the progression, metastasis, and therapeutic resistance of a wide array of solid and hematological malignancies. AXL's activation, primarily through its ligand Growth Arrest-Specific 6 (Gas6), triggers a cascade of downstream signaling pathways that regulate fundamental cellular processes. This guide provides a comprehensive technical overview of AXL's multifaceted role in cancer, detailing its core signaling mechanisms, its impact on key cancer hallmarks, its function within the tumor microenvironment, and its significance as a high-value therapeutic target. Quantitative data on its prognostic relevance are summarized, and detailed protocols for key experimental analyses are provided to facilitate further research and drug development efforts.
AXL Structure and Activation
The AXL receptor is a transmembrane protein characterized by an extracellular domain composed of two immunoglobulin-like (IgL) domains and two fibronectin type III (FNIII) repeats, a transmembrane segment, and an intracellular domain possessing tyrosine kinase activity.
Activation of AXL is predominantly a ligand-dependent process.[1] Its primary high-affinity ligand, Gas6, binds to the IgL domains, inducing receptor dimerization.[2] This dimerization, which can be homodimerization (AXL-AXL) or heterodimerization with other receptors like EGFR, HER2, and c-MET, leads to autophosphorylation of several tyrosine residues within the intracellular kinase domain (specifically Y779, Y821, and Y866).[1][3] These phosphorylated tyrosines then serve as docking sites for various downstream signaling molecules containing SH2 domains, thereby initiating intracellular signaling cascades.[3] Ligand-independent activation can also occur through receptor overexpression or crosstalk with other receptor tyrosine kinases (RTKs).[4][5]
Core Signaling Pathways
Upon activation, AXL orchestrates a complex network of signaling pathways crucial for cancer cell behavior. The recruitment of adaptor proteins and enzymes to the phosphorylated intracellular domain triggers several major axes.
-
PI3K/AKT Pathway: The phosphorylated Y821 residue serves as a docking site for the p85 regulatory subunit of Phosphatidylinositol 3-kinase (PI3K).[3] This leads to the activation of AKT, a serine/threonine kinase that is a central node for promoting cell survival by inhibiting pro-apoptotic proteins (e.g., BAD) and driving cell cycle progression.[6][7]
-
MAPK/ERK Pathway: The recruitment of Growth factor receptor-bound protein 2 (GRB2) to the activated AXL receptor initiates the RAS-RAF-MEK-ERK (MAPK) cascade.[8] This pathway is fundamentally involved in regulating gene expression related to cell proliferation, differentiation, and survival.[7][9]
-
NF-κB Pathway: AXL signaling can lead to the activation of the NF-κB transcription factor, often through the PI3K/AKT pathway.[4][9] NF-κB activation is critical for transcribing genes involved in inflammation, cell survival, and invasion, including key effectors like the matrix metalloproteinase MMP9.[4][6]
-
SRC Family Kinases and STATs: AXL can directly phosphorylate and activate SRC family kinases, which are involved in cell migration and invasion.[3][8] Furthermore, AXL signaling can activate the JAK/STAT pathway, contributing to cell proliferation and survival.[7][9]
Caption: Core AXL signaling pathways in cancer.
Role of AXL in Cancer Hallmarks
AXL's aberrant activation contributes to nearly every hallmark of cancer, marking it as a pleiotropic driver of malignancy.
Invasion and Metastasis
AXL is a potent driver of cancer cell invasion and metastasis.[10] A primary mechanism is through the induction of the Epithelial-Mesenchymal Transition (EMT) .[3] AXL activation upregulates key EMT-inducing transcription factors such as Snail, Slug, and Twist.[6][11] This leads to the downregulation of epithelial markers like E-cadherin and the upregulation of mesenchymal markers like N-cadherin and Vimentin, resulting in increased cell motility and invasive capacity.[12][13] This process is often sustained by a positive feedback loop where EMT transcription factors induce AXL expression.[14] Furthermore, AXL signaling promotes cytoskeletal remodeling through pathways involving Rac1 and Rho, which is essential for cell migration.[1][15]
Caption: AXL's role in driving Epithelial-Mesenchymal Transition (EMT).
Proliferation and Survival
As detailed in the signaling pathways, AXL robustly promotes cell proliferation and survival through the PI3K/AKT/mTOR and MAPK/ERK pathways.[7] By activating these cascades, AXL signaling fosters cell cycle progression and inhibits apoptosis, allowing for uncontrolled tumor growth.[4][6]
Therapeutic Resistance
AXL overexpression is a key mechanism of both intrinsic and acquired resistance to a wide range of cancer therapies.[16][17]
-
Targeted Therapy Resistance: In cancers treated with inhibitors of other RTKs, such as EGFR inhibitors in non-small cell lung cancer (NSCLC), AXL can become activated as a "bypass" pathway.[4][13] AXL can heterodimerize with EGFR, sustaining downstream signaling (e.g., PI3K/AKT) even when EGFR is blocked, thus rendering the therapy ineffective.[1][4]
-
Chemotherapy Resistance: High AXL expression has been linked to resistance to cytotoxic agents like cisplatin in ovarian cancer.[18] The pro-survival signals emanating from AXL can counteract the DNA damage and apoptotic stress induced by chemotherapy.
-
Immunotherapy Resistance: AXL signaling contributes to an immunosuppressive tumor microenvironment, which can lead to resistance to immune checkpoint inhibitors (ICIs) like anti-PD-1 therapy.[19]
Caption: AXL as a bypass mechanism for targeted therapy resistance.
AXL and the Tumor Microenvironment (TME)
AXL is expressed not only on tumor cells but also on various stromal and immune cells within the TME, where it plays a critical role in creating an immunosuppressive milieu.[3][20]
-
Immune Evasion: AXL activation on cancer cells can decrease the expression of MHC class I antigens, reducing their recognition by CD8+ T cells.[3] It can also upregulate the immune checkpoint ligand PD-L1.[4]
-
Immunosuppressive Cell Recruitment: AXL signaling can promote the secretion of cytokines and chemokines that recruit immunosuppressive cells like M2-polarized macrophages and regulatory T cells (Tregs) to the tumor site.[19][21]
-
Angiogenesis: AXL is expressed on endothelial cells and its activation promotes their migration and the formation of new blood vessels, a process essential for tumor growth and metastasis.[10]
-
Hypoxia Response: AXL is a direct target of Hypoxia-Inducible Factor 1α (HIF-1α) and is upregulated under hypoxic conditions. In turn, AXL signaling can help sustain HIF-1α levels, creating a feedback loop that promotes metastasis and TME deregulation.[20][22][23]
Quantitative Data: AXL Expression and Patient Prognosis
High AXL expression, typically measured by immunohistochemistry (IHC) or mRNA analysis, is consistently associated with poor prognosis across numerous cancer types. The following tables summarize key quantitative findings from patient cohort studies.
Table 1: AXL Expression and Prognosis in Lung Cancer
| Cancer Subtype | Patient Cohort (n) | AXL Status | Finding | p-value | Reference |
|---|---|---|---|---|---|
| Lung Adenocarcinoma | 161 | Strong (3+) vs. Other | 5-year survival: 39% vs. 76-85% | 0.0033 | [16] |
| NSCLC (Early Stage) | Not Specified | High vs. Low | 5-year overall survival: 38.6% vs. 77.5% | <0.0001 | [15] |
| NSCLC | 257 | High vs. Low | Associated with lower differentiation and higher clinical stage | <0.01 | [24] |
| NSCLC | 81 | High vs. Low | Associated with higher T stage and pathological stage | <0.05 |[25] |
Table 2: AXL Expression and Prognosis in Breast Cancer
| Cancer Subtype | Patient Cohort (n) | AXL Status | Finding | p-value / HR | Reference |
|---|---|---|---|---|---|
| Triple-Negative (TNBC) | 203 | High vs. Low | AXL retained independent prognostic significance for relapse-free and overall survival | RFS: p=0.002; OS: p=0.001 | [12] |
| Breast Cancer (All) | 73 | High vs. Low | High AXL correlated with poor overall survival | p=0.035; HR=0.49 | [7] |
| Breast Cancer (All) | Not Specified | Strong vs. Weak | Independent negative prognostic factor for survival | p=0.021 | [26] |
| Breast Cancer (All) | 60 | High vs. Low | Associated with higher histologic grade, ER+, and PR+ status | p<0.05 |[6] |
Table 3: AXL Expression and Prognosis in Hepatocellular Carcinoma (HCC)
| Cancer Subtype | Patient Cohort (n) | AXL Status | Finding | p-value / HR | Reference |
|---|---|---|---|---|---|
| HCC (Post-Hepatectomy) | 246 | Positive vs. Negative | Independent factor for recurrence (HR: 1.725) and survival (HR: 1.847) | <0.001 | [10][27] |
| HCC (Post-Hepatectomy) | 246 | Positive vs. Negative | 5-year recurrence: 92% vs. 71%; 5-year survival: 9% vs. 48% | <0.001 | [10][27] |
| HCC with PVTT | Not Specified | High AXL in TECs | Associated with poor Overall Survival and Disease-Free Survival | OS: p=0.009; DFS: p=0.013 |[28] |
Experimental Protocols
Investigating the function of AXL requires a range of molecular and cellular biology techniques. The following are detailed protocols for key experiments.
References
- 1. 2.2. Immunohistochemical staining and scoring [bio-protocol.org]
- 2. Frontiers | The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges [frontiersin.org]
- 3. Immunohistochemistry staining [bio-protocol.org]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Axl receptor tyrosine kinase expression in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression of Axl and its prognostic significance in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 9. AXL Kinase Enzyme System Application Note [promega.com]
- 10. Axl Expression Stratifies Patients with Poor Prognosis after Hepatectomy for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. researchgate.net [researchgate.net]
- 13. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
- 15. AXL receptor tyrosine kinase as a therapeutic target in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Clinical, Pathological, and Molecular Features of Lung Adenocarcinomas with AXL Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fn-test.com [fn-test.com]
- 18. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Preclinical validation of AXL receptor as a target for antibody-based pancreatic cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. bosterbio.com [bosterbio.com]
- 23. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 24. Role of AXL expression in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Expression characteristics of AXL and YAP in non-small cell lung cancer and prognostic importance - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Axl Expression Stratifies Patients with Poor Prognosis after Hepatectomy for Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. AXL Overexpression in Tumor-Derived Endothelial Cells Promotes Vessel Metastasis in Patients With Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Axl-IN-12 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vitro assays with Axl-IN-12, a potent inhibitor of the Axl receptor tyrosine kinase. The information is intended to guide researchers in accurately assessing the biochemical and cellular activity of this compound.
Axl, a member of the TAM (Tyro3, Axl, MerTK) family of receptor tyrosine kinases, plays a crucial role in various cellular processes, including cell survival, proliferation, migration, and invasion.[1][2] Its overexpression is linked to poor prognosis and therapeutic resistance in numerous cancers, making it a significant target for drug development.[1][3][4][5] Axl is activated by its ligand, Growth Arrest-Specific 6 (Gas6), leading to receptor dimerization and autophosphorylation of its intracellular kinase domain.[4][6][7][8] This initiates several downstream signaling cascades, including the PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT pathways.[6][7][8]
This compound is a small molecule inhibitor designed to target the kinase activity of Axl, thereby blocking these downstream oncogenic signals.[9] The following protocols describe standard in vitro methods to characterize the inhibitory potential of this compound.
Data Presentation: Summary of Quantitative Data
The following table summarizes typical quantitative data that can be generated from the described in vitro assays for an Axl inhibitor like this compound.
| Assay Type | Parameter Measured | Example Value (this compound) | Cell Line/System |
| Biochemical Kinase Assay | IC₅₀ (nM) | 1 - 10 | Recombinant Human Axl |
| Cell Viability Assay | GI₅₀ (µM) | 0.1 - 5 | A549, MDA-MB-231 |
| Cell Migration Assay | % Inhibition | 50 - 90 at 1 µM | SKOV3, U87-MG |
| Western Blot Analysis | p-Axl Inhibition | > 90% at 100 nM | A549 (Gas6 stimulated) |
| p-AKT Inhibition | > 80% at 100 nM | A549 (Gas6 stimulated) |
Experimental Protocols
Biochemical Axl Kinase Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of recombinant Axl kinase. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant Human Axl kinase
-
Axl substrate peptide (e.g., IRS1-tide)
-
ATP
-
Kinase Assay Buffer
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit
-
96-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then dilute further in Kinase Assay Buffer.
-
In a 96-well plate, add 5 µL of the diluted this compound or DMSO (vehicle control).
-
Add 20 µL of a master mix containing the Axl kinase and substrate peptide in Kinase Assay Buffer.
-
Initiate the kinase reaction by adding 25 µL of ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC₅₀ value.
Cell-Based Axl Phosphorylation Assay (Western Blot)
This assay determines the ability of this compound to inhibit Axl autophosphorylation in a cellular context.
Materials:
-
Cancer cell line with high Axl expression (e.g., A549, MDA-MB-231)
-
Cell culture medium and supplements
-
Recombinant Human Gas6
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Axl (Tyr702), anti-total-Axl, anti-phospho-AKT (Ser473), anti-total-AKT, and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 16-24 hours.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 2 hours.
-
Stimulate the cells with Gas6 (e.g., 400 ng/mL) for 15-30 minutes to induce Axl phosphorylation.[10]
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Cell Viability Assay (MTT or CellTiter-Glo®)
This assay assesses the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
96-well clear or white plates
-
Spectrophotometer or plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or DMSO.
-
Incubate for 72 hours.
-
For MTT assay: Add MTT reagent to each well, incubate for 2-4 hours, then add solubilization solution. Read the absorbance at 570 nm.
-
For CellTiter-Glo® assay: Add the reagent to each well, incubate for 10 minutes, and measure the luminescence.
-
Calculate the percent viability relative to the DMSO control and determine the GI₅₀ (concentration for 50% growth inhibition).
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay evaluates the impact of this compound on the migratory capacity of cancer cells.
Materials:
-
Cancer cell line with migratory potential
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
6-well or 12-well plates
-
Pipette tip or cell scraper
-
Microscope with a camera
Procedure:
-
Seed cells in a plate and grow them to a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Wash with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of this compound or DMSO.
-
Capture images of the scratch at 0 hours.
-
Incubate the plate and capture images of the same fields at various time points (e.g., 24, 48 hours).
-
Measure the width of the scratch at each time point and calculate the percentage of wound closure.
Mandatory Visualizations
Caption: Axl Receptor Signaling Pathways.
Caption: Biochemical Axl Kinase Assay Workflow.
Caption: Cell-Based Axl Phosphorylation Workflow.
References
- 1. What are AXL inhibitors and how do they work? [synapse.patsnap.com]
- 2. Axl as a mediator of cellular growth and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Targeting of the Gas6/Axl Signaling Pathway in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Quantitative Tyrosine Phosphoproteome Profiling of AXL Receptor Tyrosine Kinase Signaling Network - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Axl Inhibitors in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Note: Specific in vivo dosage and administration data for Axl-IN-12 are not publicly available at this time. The following application notes and protocols are based on data from other potent and selective Axl inhibitors, such as Bemcentinib (BGB324/R428) and TP-0903, and are intended to serve as a comprehensive guide for designing in vivo studies with Axl inhibitors.
Introduction
Axl, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, is a critical driver in various oncogenic processes, including tumor growth, metastasis, and therapeutic resistance. Its role in suppressing the innate immune response further highlights its significance as a therapeutic target in oncology. This document provides detailed protocols and quantitative data for the in vivo application of Axl inhibitors in animal models, aiding in the preclinical assessment of this important class of therapeutic agents.
Quantitative Data Summary
The following table summarizes the reported in vivo dosages and administration routes for several selective Axl inhibitors in mouse models. This data can be used as a starting point for determining the appropriate dosage for novel Axl inhibitors like this compound.
| Inhibitor Name | Animal Model | Cancer Type | Dosage | Administration Route | Frequency | Reference |
| Bemcentinib (BGB324/R428) | NSG Mice | Myeloproliferative Neoplasms | 50 mg/kg | Oral Gavage | Twice Daily | [1] |
| Bemcentinib (BGB324) | Orthotopic Mouse Model | Renal Cell Carcinoma | 50 mg/kg | Oral Gavage | Every 12 hours | [2] |
| Bemcentinib (R428) | BALB/c Mice | Breast Cancer | 25, 75 mg/kg | Oral Gavage | Once Daily | [3] |
| Bemcentinib (R428) | Mouse Models | Breast Cancer Metastasis | 125 mg/kg | Oral Gavage | Twice Daily for 24 days | [3][4] |
| TP-0903 | NCG Mice | Acute Myeloid Leukemia | 50 mg/kg | Oral | 5 days on / 2 days off | [5] |
| TP-0903 | NSG Mice | Acute Myeloid Leukemia | 40 mg/kg | Oral | Once Daily | [6][7] |
| TP-0903 | NSG Mice | Acute Myeloid Leukemia | 60 mg/kg | Oral | Once Daily (continuous or 5 days/week) | [6][7] |
| Unnamed AXL Inhibitor | Xenograft Mice | AXL-driven Tumor | 25, 50, 100 mg/kg | Oral | Once Daily | [8] |
Signaling Pathway and Experimental Workflow
To facilitate a deeper understanding of the mechanism of action and experimental design, the following diagrams illustrate the Axl signaling pathway and a typical in vivo experimental workflow.
Experimental Protocols
The following are detailed methodologies for in vivo experiments with Axl inhibitors, compiled from published research.
Protocol 1: Oral Gavage Administration in a Xenograft Model
This protocol is based on studies with Bemcentinib (BGB324/R428) and TP-0903 in various cancer models.[1][2][3][5][6][7][8]
1. Animal Model:
-
Species: Immunocompromised mice (e.g., NOD/SCID Gamma (NSG) or Nude) are commonly used for xenograft studies with human cancer cell lines.[1][2][5][6][7]
-
Age/Sex: 6-8 week old female mice are frequently used.
-
Acclimatization: House animals in a pathogen-free facility for at least one week prior to the start of the experiment. Provide ad libitum access to food and water.
2. Tumor Cell Implantation:
-
Cell Line: Select a cancer cell line with documented Axl expression.
-
Implantation: Subcutaneously inject 1 x 10^6 to 5 x 10^6 tumor cells in a volume of 100-200 µL of a 1:1 mixture of serum-free media and Matrigel into the flank of each mouse.
3. Tumor Growth and Randomization:
-
Monitor tumor growth using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
4. Axl Inhibitor Formulation and Administration:
-
Vehicle: A common vehicle for oral gavage is 0.5% methylcellulose in sterile water. Some studies have used a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. The final formulation should be a homogenous suspension.
-
Dosage: Based on the data in the summary table, a starting dose in the range of 25-50 mg/kg for a novel Axl inhibitor is a reasonable starting point for efficacy studies. Dose-ranging studies are recommended.
-
Administration: Administer the inhibitor or vehicle via oral gavage once or twice daily. The volume of administration should be appropriate for the size of the animal (typically 100-200 µL for a mouse).
5. Monitoring and Endpoint:
-
Measure tumor volume and body weight 2-3 times per week.
-
The study endpoint may be defined by a specific tumor volume, a predetermined time point, or signs of morbidity.
-
At the endpoint, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for p-Axl) and histopathological evaluation.
Protocol 2: Intraperitoneal Injection
While oral gavage is more common for small molecule inhibitors, intraperitoneal (IP) injection is another potential route of administration.
1. Animal Model and Tumor Implantation:
-
Follow the same procedures as in Protocol 1.
2. Axl Inhibitor Formulation and Administration:
-
Vehicle: A suitable vehicle for IP injection is a solution of DMSO and saline. The final concentration of DMSO should be kept low (typically <10%) to avoid peritoneal irritation.
-
Dosage: The dosage for IP injection may differ from oral administration and should be determined empirically.
-
Administration: Inject the inhibitor or vehicle into the lower quadrant of the abdomen, taking care to avoid the bladder and cecum.
3. Monitoring and Endpoint:
-
Follow the same procedures as in Protocol 1.
Important Considerations
-
Pharmacokinetics: It is highly recommended to perform pharmacokinetic studies to determine the bioavailability, half-life, and optimal dosing schedule of the Axl inhibitor in the chosen animal model.
-
Toxicity: Closely monitor the animals for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the Institutional Animal Care and Use Committee (IACUC).
By leveraging the provided data and protocols, researchers can effectively design and execute in vivo studies to evaluate the efficacy of this compound and other novel Axl inhibitors in various preclinical cancer models.
References
- 1. researchgate.net [researchgate.net]
- 2. AXL targeting by a specific small molecule or monoclonal antibody inhibits renal cell carcinoma progression in an orthotopic mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. TP-0903 Is Active in Preclinical Models of Acute Myeloid Leukemia with TP53 Mutation/Deletion [mdpi.com]
- 6. TP-0903 is active in models of drug-resistant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of novel AXL inhibitor with potent antitumor activity in vivo | BioWorld [bioworld.com]
Axl-IN-12: Application Notes and Protocols for Western Blot Analysis of p-AXL
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of Axl-IN-12, a potent AXL inhibitor, in Western blot analysis to detect the phosphorylation of the AXL receptor tyrosine kinase (p-AXL). This document outlines the AXL signaling pathway, the mechanism of this compound, a comprehensive experimental workflow, and expected results.
AXL Signaling Pathway and Inhibition by this compound
The AXL receptor tyrosine kinase is a key player in various cellular processes, including cell survival, proliferation, and migration.[1][2] Its signaling cascade is typically initiated by the binding of its ligand, Growth Arrest-Specific 6 (Gas6).[2][3] This binding event leads to the dimerization and autophosphorylation of AXL at specific tyrosine residues within its intracellular kinase domain, creating docking sites for downstream signaling molecules.[2] The activated AXL then triggers multiple downstream pathways, including the PI3K/AKT and RAS/RAF/MEK/ERK pathways, which are crucial for cell growth and survival.[4]
This compound is a small molecule inhibitor that targets the ATP-binding site of the AXL kinase domain.[1][5] By competitively blocking ATP, this compound prevents the autophosphorylation of the AXL receptor, thereby inhibiting the activation of its downstream signaling pathways.[1] This inhibition of AXL phosphorylation (p-AXL) is a key indicator of the compound's target engagement and efficacy.
Figure 1. AXL Signaling Pathway and Inhibition by this compound.
Experimental Protocol: Western Blot for p-AXL
This protocol is designed for cultured cells and can be adapted for other sample types.
I. Cell Culture and Treatment
-
Cell Seeding: Plate cells at an appropriate density in a 6-well plate or 10 cm dish to achieve 70-80% confluency on the day of the experiment.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in cell culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 0, 10, 50, 100, 500 nM) and a time-course experiment (e.g., 0, 0.5, 1, 2, 4 hours).
-
Replace the culture medium with the medium containing this compound or vehicle control (DMSO).
-
-
Positive Control (Optional): To induce AXL phosphorylation, you can treat a separate set of cells with its ligand, Gas6 (e.g., 100 ng/mL for 10-30 minutes), prior to inhibitor treatment.[6]
II. Cell Lysis
-
Wash: After treatment, place the culture dish on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis Buffer Preparation: Prepare a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Lysis: Add the lysis buffer to the cells and scrape them off the plate.
-
Incubation: Incubate the cell lysate on ice for 30 minutes.
-
Centrifugation: Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
III. Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a standard protein assay method, such as the bicinchoninic acid (BCA) assay.
-
Normalization: Based on the protein concentrations, normalize all samples to the same concentration with lysis buffer.
IV. SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel according to the manufacturer's instructions.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
V. Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-AXL (e.g., anti-p-AXL Tyr702) diluted in blocking buffer overnight at 4°C. A recommended starting dilution is 1:1000.[7]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
VI. Detection and Analysis
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing (Optional): To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total AXL and a loading control (e.g., GAPDH or β-actin).
-
Densitometry: Quantify the band intensities using image analysis software. The p-AXL signal should be normalized to the total AXL or loading control signal.
References
- 1. Phospho-AXL (Tyr698, Tyr702, Tyr703) Polyclonal Antibody (BS-5181R) [thermofisher.com]
- 2. Axl as a mediator of cellular growth and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Axl (C2B12) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 4. AXL Antibodies [antibodies-online.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Phospho-Axl (Tyr702) (D12B2) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 7. selleckchem.com [selleckchem.com]
Application Notes and Protocols: Axl-IN-12 in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the rationale, preclinical data, and experimental protocols for utilizing the Axl inhibitor, Axl-IN-12, in combination with standard chemotherapy regimens. The information presented is intended to guide researchers in designing and executing studies to evaluate the synergistic anti-cancer effects of this combination therapy.
Introduction and Rationale
The receptor tyrosine kinase Axl is a critical mediator of cancer progression, metastasis, and drug resistance.[1][2] Overexpression of Axl is frequently observed in various malignancies and is associated with a poor prognosis.[2] Activation of the Axl signaling pathway, primarily through its ligand Gas6, promotes cancer cell proliferation, survival, migration, and invasion by activating downstream pathways such as PI3K/AKT, MAPK/ERK, and JAK/STAT.[1][3]
A growing body of evidence indicates that Axl overexpression is a key mechanism of acquired resistance to a wide range of cancer therapies, including conventional chemotherapy agents like taxanes, platinum-based drugs, and anthracyclines.[2] Axl signaling can confer chemoresistance by promoting DNA damage repair, inhibiting apoptosis, and inducing an epithelial-to-mesenchymal transition (EMT), a process that enhances cell motility and drug efflux.[4][5]
This compound is a potent and selective small-molecule inhibitor of Axl kinase activity. By targeting Axl, this compound has the potential to reverse chemotherapy resistance and enhance the efficacy of standard cytotoxic agents. This combination strategy aims to achieve a synergistic anti-tumor effect by simultaneously targeting distinct but interconnected pathways essential for cancer cell survival and proliferation.
Axl Signaling Pathway
The Axl signaling pathway plays a pivotal role in cancer cell pathobiology. The following diagram illustrates the key components and downstream effectors of this pathway.
References
- 1. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Gas6/AXL pathway: immunological landscape and therapeutic potential [frontiersin.org]
- 4. AXL inhibition induces DNA damage and replication stress in non-small cell lung cancer cells and promotes sensitivity to ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Axl-IN-12 Efficacy in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the efficacy of Axl-IN-12, a potent Axl inhibitor, using various cell-based assays. The protocols outlined below are designed to assess the inhibitor's impact on key cellular processes regulated by the Axl receptor tyrosine kinase, a critical player in cancer progression, metastasis, and drug resistance.[1][2][3]
Introduction to Axl Signaling and Inhibition
The Axl receptor tyrosine kinase, a member of the TAM (Tyro3, Axl, MerTK) family, is a key mediator of cellular signaling.[1][4] Its activation, typically initiated by the binding of its ligand, Growth Arrest-Specific 6 (Gas6), triggers a cascade of downstream signaling pathways.[2][4][5] These pathways, including the PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT pathways, are crucial for cell proliferation, survival, migration, and invasion.[1][4][5] In numerous cancers, aberrant Axl signaling is associated with poor prognosis, metastasis, and the development of therapeutic resistance.[1][2][3][6]
This compound is a small molecule inhibitor designed to target the kinase activity of Axl.[7] By blocking the ATP-binding site within the intracellular kinase domain, this compound prevents Axl autophosphorylation and the subsequent activation of its downstream signaling networks.[8] This inhibition is expected to result in reduced cancer cell viability, induction of apoptosis, and decreased migratory and invasive potential.
Key Cell-Based Assays for this compound Efficacy
A panel of cell-based assays is recommended to comprehensively evaluate the biological effects of this compound. These assays provide quantitative data on the inhibitor's potency and its mechanism of action.
1. Cell Viability and Proliferation Assays: To determine the concentration-dependent inhibitory effect of this compound on cancer cell growth.
2. Apoptosis Assays: To quantify the induction of programmed cell death following treatment with this compound.
3. Axl Phosphorylation Assays: To confirm target engagement and measure the direct inhibition of Axl kinase activity within the cell.
4. Downstream Signaling Assays: To assess the impact of this compound on key signaling nodes downstream of Axl, such as AKT and ERK.
5. Cell Migration and Invasion Assays: To evaluate the effect of this compound on the metastatic potential of cancer cells.
Quantitative Data Summary
The following tables summarize expected quantitative data from the described assays. These values are illustrative and will vary depending on the cell line and experimental conditions.
Table 1: this compound Inhibitory Activity on Cell Viability (IC50)
| Cell Line | Cancer Type | This compound IC50 (nM) | Reference Compound (e.g., Bemcentinib) IC50 (nM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | To be determined | 14[9] |
| A549 | Non-Small Cell Lung Cancer | To be determined | To be determined |
| PSN-1 | Pancreatic Cancer | To be determined | 6 (for a similar pyrimidine-based inhibitor)[10] |
Table 2: Induction of Apoptosis by this compound
| Cell Line | Treatment (this compound Conc.) | % Apoptotic Cells (Annexin V+) | Fold Increase in Caspase-3/7 Activity |
| MDA-MB-231 | Vehicle Control | Baseline | 1.0 |
| IC50 concentration | To be determined | To be determined | |
| 2x IC50 concentration | To be determined | To be determined | |
| A549 | Vehicle Control | Baseline | 1.0 |
| IC50 concentration | To be determined | To be determined | |
| 2x IC50 concentration | To be determined | To be determined |
Table 3: Inhibition of Axl and Downstream Signaling
| Cell Line | Treatment (this compound Conc.) | % Inhibition of p-Axl (Tyr702) | % Inhibition of p-AKT (Ser473) | % Inhibition of p-ERK1/2 (Thr202/Tyr204) |
| MDA-MB-231 | Vehicle Control | 0% | 0% | 0% |
| IC50 concentration | To be determined | To be determined | To be determined | |
| 2x IC50 concentration | To be determined | To be determined | To be determined | |
| A549 | Vehicle Control | 0% | 0% | 0% |
| IC50 concentration | To be determined | To be determined | To be determined | |
| 2x IC50 concentration | To be determined | To be determined | To be determined |
Experimental Protocols
Cell Viability Assay (MTS/MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines expressing Axl (e.g., MDA-MB-231, A549)
-
Complete growth medium
-
This compound
-
MTS or MTT reagent
-
96-well plates
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete growth medium.
-
Remove the existing medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay detects early (Annexin V positive) and late (Annexin V and Propidium Iodide positive) apoptotic cells.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with this compound at various concentrations (e.g., IC50 and 2x IC50) for 24-48 hours.
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour of staining.
Western Blot for Axl Phosphorylation and Downstream Signaling
This protocol is used to detect the phosphorylation status of Axl and key downstream proteins.
Materials:
-
Cancer cell lines
-
Serum-free medium
-
Gas6 (recombinant human)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (p-Axl, total Axl, p-AKT, total AKT, p-ERK, total ERK, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Protocol:
-
Seed cells and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with Gas6 (e.g., 200 ng/mL) for 15-30 minutes.
-
Wash the cells with cold PBS and lyse them on ice.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Visualizations
References
- 1. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic Targeting of the Gas6/Axl Signaling Pathway in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. What are AXL modulators and how do they work? [synapse.patsnap.com]
- 9. The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Biological Evaluation of a Series of Novel AXL Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Axl-IN-12 In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and in vivo administration of Axl-IN-12, a potent Axl receptor tyrosine kinase inhibitor. The protocols outlined below are based on established methodologies for similar small molecule inhibitors and are intended to serve as a starting point for preclinical research in various disease models, particularly in oncology.
Introduction to this compound
This compound is a small molecule inhibitor of the Axl receptor tyrosine kinase. The Axl signaling pathway is a critical mediator of cellular processes such as proliferation, survival, migration, and invasion.[1] Dysregulation of the Axl pathway is implicated in the progression and therapeutic resistance of numerous cancers, making it a compelling target for drug development.[1] this compound is utilized in preclinical research to investigate the therapeutic potential of Axl inhibition in various disease models.[2]
Mechanism of Action: The Axl Signaling Pathway
Upon binding of its ligand, Growth Arrest-Specific 6 (Gas6), the Axl receptor dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. Key pathways activated by Axl include the PI3K/Akt, MAPK/ERK, and NF-κB pathways, which collectively promote cell survival, proliferation, and resistance to apoptosis. This compound exerts its effects by inhibiting the kinase activity of Axl, thereby blocking these downstream signals.
Figure 1: Axl Signaling Pathway and Inhibition by this compound.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and comparable Axl inhibitors used in in vivo studies. This information can guide dose selection and formulation development.
| Compound | Molecular Weight | In Vivo Dosage Range (mice) | Route of Administration | Vehicle Formulation Example | Reference |
| This compound | 550.61 g/mol | Not explicitly reported. Estimated based on similar compounds: 20-100 mg/kg/day | Oral Gavage (predicted) | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | [2] |
| Axl-IN-17 | 599.63 g/mol | 25, 50, 100 mg/kg, once daily | Oral (p.o.) | DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline/PBS/ddH₂O | [3] |
| TP-0903 | 499.5 g/mol | 20 mg/kg | Oral Gavage (p.o.) | Not specified | [4][5] |
| Bemcentinib (BGB324) | 519.59 g/mol | 50 mg/kg, every 12 hours | Oral Gavage | 2% Methylcellulose | [6] |
| MP470 | 429.4 g/mol | 60 mg/kg | Not specified | Not specified | [7] |
Experimental Protocols
Preparation of this compound Formulation for Oral Gavage
This protocol describes the preparation of a stock solution and a working formulation of this compound for oral administration in mice, based on common vehicle formulations for poorly soluble compounds.[3][8][9][10]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80 (Polysorbate 80), sterile
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Prepare Stock Solution (e.g., 25 mg/mL in DMSO):
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in the appropriate volume of DMSO to achieve a 25 mg/mL concentration.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution.
-
-
Prepare Working Formulation (e.g., 2.5 mg/mL):
-
This formulation is based on a final composition of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[8][9][10]
-
To prepare 1 mL of the working solution:
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL this compound stock solution in DMSO. Vortex to mix thoroughly.
-
Add 50 µL of Tween 80 and vortex again until the solution is homogenous.
-
Add 450 µL of sterile saline or PBS. Vortex thoroughly to ensure a uniform suspension.
-
-
Visually inspect the solution for any precipitation. If precipitation occurs, sonication or gentle warming may be necessary. The final formulation should be a clear solution or a uniform suspension.
-
Note: The solubility of this compound in this vehicle should be confirmed. The provided formulation is a common starting point for poorly water-soluble compounds and may require optimization.
Figure 2: Workflow for In Vivo Formulation of this compound.
In Vivo Xenograft Mouse Model Experiment
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
Materials and Animals:
-
Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)
-
Cancer cell line known to express Axl
-
Matrigel (or similar basement membrane matrix)
-
This compound formulation and vehicle control
-
Gavage needles
-
Calipers for tumor measurement
Protocol:
-
Cell Culture and Implantation:
-
Culture the selected cancer cell line under standard conditions.
-
On the day of implantation, harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at the desired concentration (e.g., 1 x 10^6 to 5 x 10^6 cells per 100 µL).
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound formulation to the treatment group via oral gavage at the selected dose (e.g., 20-100 mg/kg) and schedule (e.g., once daily).
-
Administer the vehicle solution to the control group using the same volume and schedule.
-
-
Monitoring and Endpoint:
-
Monitor tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, Western blot).
-
Figure 3: Experimental Workflow for a Xenograft Mouse Model Study.
Safety and Handling
This compound is a research chemical. Standard laboratory safety procedures should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound and its formulations. All animal procedures must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and cell lines. Researchers should consult relevant literature and perform pilot studies to determine the optimal dosage, formulation, and administration schedule for their specific in vivo model.
References
- 1. AXL in cancer: a modulator of drug resistance and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Axl-IN-17_TargetMol [targetmol.com]
- 4. AXL inhibition induces DNA damage and replication stress in non-small cell lung cancer cells and promotes sensitivity to ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20200129637A1 - Combination therapy with an anti-axl antibody-drug conjugate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. lifetechindia.com [lifetechindia.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis with Axl-IN-12 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Axl-IN-12 is a potent and selective small-molecule inhibitor of the Axl receptor tyrosine kinase. The Axl signaling pathway is a critical regulator of various cellular processes, including cell survival, proliferation, migration, and therapeutic resistance.[1][2] Dysregulation of Axl signaling has been implicated in the progression and poor prognosis of numerous cancers.[3] Therefore, targeting Axl with inhibitors like this compound presents a promising therapeutic strategy.
These application notes provide detailed protocols for utilizing flow cytometry to analyze the cellular effects of this compound treatment, specifically focusing on the induction of apoptosis and alterations in cell cycle progression. The provided data, while representative of the effects of potent Axl inhibitors, is derived from studies using analogous compounds such as TP-0903 and R428, due to the limited availability of specific quantitative data for this compound in the public domain.
Mechanism of Action of Axl Inhibition
The Axl receptor is activated by its ligand, Gas6 (Growth arrest-specific 6).[3] This binding event leads to the dimerization and autophosphorylation of the intracellular kinase domain of Axl, initiating a cascade of downstream signaling pathways. Key pathways activated by Axl include:
-
PI3K/AKT/mTOR pathway: Promotes cell survival and proliferation.
-
RAS/RAF/MEK/ERK (MAPK) pathway: Regulates cell growth and division.
-
NF-κB pathway: Involved in inflammation and cell survival.
-
JAK/STAT pathway: Plays a role in cell proliferation and immune responses.
This compound, as a selective Axl inhibitor, functions by competing with ATP for the binding site in the Axl kinase domain. This prevents the autophosphorylation and subsequent activation of Axl, thereby blocking the downstream signaling cascades that drive cancer cell proliferation and survival.[3]
Data Presentation
The following tables summarize quantitative data from studies on potent Axl inhibitors, demonstrating their effects on apoptosis and cell cycle distribution in various cancer cell lines.
Table 1: Induction of Apoptosis by Axl Inhibitor Treatment
| Cell Line | Treatment | Concentration | Incubation Time (hours) | % Apoptotic Cells (Annexin V+) | Reference |
| MDA-MB-157 (TNBC) | TP-0903 | 25 nM | 96 | ~25% | [4] |
| SKLU1 (NSCLC) | TP-0903 | 25 nM | 96 | ~30% | [4] |
| 584 (HNSCC) | TP-0903 | 25 nM | 96 | ~40% | [4] |
| Caki (Renal Carcinoma) | R428 | 5 µM | 24 | Increased Sub-G1 population | [5] |
| MDA-MB-231 (TNBC) | R428 + Auranofin | 2.5 µM + 0.25 µM | 48 | Significant increase vs. single agents | [6] |
| MCF-7 (Breast Cancer) | R428 + Auranofin | 2.5 µM + 0.25 µM | 48 | Significant increase vs. single agents | [6] |
TNBC: Triple-Negative Breast Cancer; NSCLC: Non-Small Cell Lung Cancer; HNSCC: Head and Neck Squamous Cell Carcinoma.
Table 2: Alteration of Cell Cycle Distribution by Axl Inhibitor Treatment
| Cell Line | Treatment | Concentration | Incubation Time (hours) | % Cells in G1 | % Cells in S | % Cells in G2/M | Reference |
| MDA-MB-157 (TNBC) | TP-0903 | 25 nM | 96 | Increased | Decreased | No significant change | [4] |
| SKLU1 (NSCLC) | TP-0903 | 25 nM | 96 | Increased | Decreased | No significant change | [4] |
| H82 (SCLC) | AZD1775 (WEE1 inhibitor) | 100 nM | 48 | Increased Sub-G1 | No significant change | Increased | [7] |
| H1299 (NSCLC) | BGB324 (Bemcentinib) | 1 µM | 72 | Increased | No significant change | No significant change | [8] |
| Calu-1 (NSCLC) | BGB324 (Bemcentinib) | 1 µM | 72 | Increased | No significant change | No significant change | [8] |
SCLC: Small Cell Lung Cancer.
Experimental Protocols
Protocol 1: Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol details the steps to quantify apoptosis in cells treated with this compound using Annexin V-FITC and PI staining, followed by flow cytometry.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvesting.
-
This compound Treatment: Treat the cells with the desired concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM) and a vehicle control (e.g., DMSO) for the desired incubation time (e.g., 24, 48, 72 hours).
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation.
-
For adherent cells, aspirate the media, wash with PBS, and detach the cells using a gentle cell dissociation solution (e.g., Trypsin-EDTA). Collect the cells by centrifugation.
-
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Protocol 2: Analysis of Cell Cycle Distribution by Propidium Iodide (PI) Staining
This protocol describes the use of PI staining to analyze the distribution of cells in different phases of the cell cycle after treatment with this compound.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting: Harvest cells as described in step 3 of Protocol 1.
-
Fixation:
-
Wash the cells once with ice-cold PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Fix the cells overnight at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Analysis: Analyze the samples on a flow cytometer.
Data Interpretation:
The DNA content of the cells will be measured. The G0/G1 phase cells will have 2N DNA content, G2/M phase cells will have 4N DNA content, and S phase cells will have a DNA content between 2N and 4N. The percentage of cells in each phase can be quantified using cell cycle analysis software.
Mandatory Visualizations
Caption: Axl Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Apoptosis Analysis.
Caption: Experimental Workflow for Cell Cycle Analysis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. R428, a selective small molecule inhibitor of Axl kinase, blocks tumor spread and prolongs survival in models of metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AXL is a Putative Tumor Suppressor and Dormancy Regulator in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AXL Inhibition Suppresses the DNA Damage Response and Sensitizes Cells to PARP Inhibition in Multiple Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synergistic Induction of Apoptosis by the Combination of an Axl Inhibitor and Auranofin in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting AXL and mTOR Pathway Overcomes Primary and Acquired Resistance to WEE1 Inhibition in Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mesenchymal–epithelial transition and AXL inhibitor TP-0903 sensitise triple-negative breast cancer cells to the antimalarial compound, artesunate - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Axl-IN-12 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of Axl-IN-12, a potent AXL inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small-molecule inhibitor of the AXL receptor tyrosine kinase. The AXL signaling pathway is implicated in various cellular processes, including cell proliferation, survival, migration, and invasion. Overexpression and aberrant activation of AXL have been linked to poor prognosis and drug resistance in several types of cancer. This compound exerts its effects by blocking the kinase activity of AXL, thereby inhibiting downstream signaling pathways.
Q2: What are the primary challenges when working with this compound?
Like many kinase inhibitors, this compound is a hydrophobic molecule, which can present challenges with solubility in aqueous solutions commonly used for in vitro and in vivo experiments. Proper solvent selection and handling techniques are crucial to ensure accurate and reproducible results.
Q3: In which solvents is this compound soluble?
While specific quantitative solubility data for this compound is not extensively published, based on information for similar Axl inhibitors and general chemical properties, the following can be expected:
-
High Solubility: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions. For the related inhibitor Axl-IN-13, a solubility of 100 mg/mL in DMSO has been reported.
-
Moderate to Low Solubility: Ethanol, methanol.
-
Poor Solubility: Water, PBS, and other aqueous buffers.
It is always recommended to perform a small-scale test to confirm solubility in your specific solvent and concentration before preparing a large stock.
Q4: How should I prepare a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution in 100% DMSO. For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in anhydrous DMSO. Gentle warming and vortexing can aid in dissolution. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q5: How do I prepare working solutions for cell culture experiments?
To prepare a working solution for cell culture, the DMSO stock solution should be serially diluted in your cell culture medium. It is critical to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity to the cells. Rapidly mixing the diluted solution is important to prevent precipitation of the compound.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer or media | The compound's solubility limit has been exceeded. | - Increase the final volume of the aqueous solution to lower the final concentration of this compound.- Add a small amount of a non-ionic surfactant like Tween® 80 or a solubilizing agent like PEG300 to the aqueous solution before adding the DMSO stock.- Perform a serial dilution of the DMSO stock in the aqueous solution with vigorous mixing at each step. |
| Inconsistent or no biological activity observed | - The compound has precipitated out of solution.- The compound has degraded. | - Visually inspect your working solutions for any signs of precipitation before use.- Prepare fresh working solutions from the frozen stock for each experiment.- Ensure proper storage of the solid compound and stock solutions as per the manufacturer's recommendations. |
| Cell toxicity observed at expected non-toxic concentrations | - The final concentration of DMSO is too high.- The compound itself is exhibiting toxicity at the tested concentrations. | - Calculate and confirm that the final DMSO concentration in your cell culture is at a non-toxic level (e.g., ≤ 0.1%).- Perform a dose-response curve to determine the optimal non-toxic working concentration of this compound for your specific cell line. |
| Difficulty dissolving the solid compound to make a stock solution | The compound may require more energy to dissolve. | - Use gentle warming (e.g., 37°C water bath) and vortexing or sonication to aid dissolution in DMSO. |
Data Presentation
Table 1: Solubility of Axl Inhibitors in Common Solvents
| Compound | Solvent | Solubility | Source |
| Axl-IN-13 | DMSO | 100 mg/mL | MedChemExpress |
| General Axl Inhibitors | Water | Low/Insoluble | General knowledge |
| General Axl Inhibitors | Ethanol | Moderate to Low | General knowledge |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Determine the required mass of this compound to prepare the desired volume of a 10 mM stock solution. (Molecular Weight of this compound should be obtained from the supplier's datasheet).
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. If necessary, gently warm the solution in a 37°C water bath for a few minutes to aid dissolution.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations.
-
Crucially, at each dilution step, add the this compound solution to the medium and immediately mix thoroughly by pipetting or gentle vortexing to prevent precipitation.
-
Ensure the final concentration of DMSO in the cell culture wells is below the toxic level for your cell line (typically ≤ 0.1%).
-
Add the final working solutions to your cell culture plates.
Protocol 3: Example Formulation for In Vivo Animal Studies
For in vivo administration, this compound will likely require a formulation to improve its solubility and bioavailability. The following is an example formulation based on a similar Axl inhibitor, Axl-IN-17, and may need to be optimized for this compound.
Example Formulation (for illustrative purposes):
-
Solvent System: A mixture of DMSO, PEG300, Tween® 80, and saline or PBS. A common ratio to start with could be 10% DMSO, 40% PEG300, 5% Tween® 80, and 45% saline.
Procedure:
-
Dissolve the required amount of this compound in DMSO first.
-
Add PEG300 and mix thoroughly.
-
Add Tween® 80 and mix thoroughly.
-
Finally, add the saline or PBS dropwise while continuously mixing to form a clear solution.
-
The final formulation should be prepared fresh before each administration.
Note: This is a starting point, and the optimal formulation may vary depending on the required dose and the specific animal model. It is essential to perform preliminary studies to ensure the formulation is well-tolerated and the compound remains in solution.
Visualizations
Caption: AXL signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for using this compound.
Technical Support Center: Investigating Off-Target Effects of Axl-IN-12
Welcome to the technical support center for Axl-IN-12. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on investigating the potential off-target effects of this compound, a potent AXL inhibitor.[1] The information is presented in a question-and-answer format to directly address common issues and experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent, small molecule inhibitor of AXL receptor tyrosine kinase.[1] AXL is a member of the TAM (Tyro3, Axl, MerTK) family of receptor tyrosine kinases.[2][3] These receptors are involved in various cellular processes, including cell survival, proliferation, migration, and immune regulation.[2][3] Dysregulation of AXL signaling is implicated in the progression and therapeutic resistance of several cancers.[4][5]
Q2: Why is it important to investigate the off-target effects of this compound?
While this compound is designed to be a potent AXL inhibitor, like most kinase inhibitors, it may bind to and inhibit other kinases or proteins to some extent. These "off-target" interactions can lead to unexpected biological effects, confounding experimental results and potentially causing toxicity in a clinical setting.[6] Therefore, a thorough investigation of the selectivity profile of this compound is crucial for accurate interpretation of research data and for its development as a therapeutic agent.
Q3: What are the common off-target kinases for AXL inhibitors?
Given the high degree of structural similarity within the ATP-binding pocket of kinases, inhibitors designed for one kinase often show activity against others. For AXL inhibitors, common off-targets can include other members of the TAM family, namely MerTK and Tyro3, due to their structural relation.[7] Other kinases that have been reported as off-targets for some AXL inhibitors include ALK and Aurora kinases.[8] For example, the AXL inhibitor bemcentinib (BGB324) is considered a selective AXL inhibitor, but its complete off-target profile is important for understanding its full biological activity.[9][10] Another example, UNC2025, is a dual inhibitor of MerTK and Flt3.[11][12][13][14]
Q4: What are the initial steps I should take if I suspect my experimental results are due to off-target effects of this compound?
If you observe unexpected phenotypes or data that cannot be explained by the known functions of AXL, it is prudent to consider off-target effects. The first step is to validate that the observed effect is dose-dependent. Subsequently, you can perform control experiments using structurally different AXL inhibitors or use genetic approaches like siRNA or CRISPR to knock down AXL and see if the phenotype is replicated. If the phenotype persists with this compound but not with other AXL inhibitors or AXL knockdown, it is highly indicative of an off-target effect.
Troubleshooting Guides
Guide 1: Biochemical Kinase Profiling
Issue: My cellular phenotype does not seem to align with known AXL signaling pathways. How can I identify potential off-target kinases of this compound?
Solution: A biochemical kinase profiling assay, often referred to as a kinome scan, is the most direct method to determine the selectivity of this compound. This involves testing the inhibitor against a large panel of purified kinases to determine its inhibitory activity (e.g., IC50 values) for each.
Experimental Protocol: Biochemical Kinase Assay for IC50 Determination
This protocol provides a general framework for determining the IC50 value of this compound against a panel of kinases. Specific conditions may need to be optimized for each kinase.
-
Reagents and Materials:
-
Purified recombinant kinases
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or similar)
-
384-well plates
-
Plate reader compatible with the detection reagent
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO. A common starting point is a 10-point, 3-fold serial dilution from a high concentration (e.g., 100 µM).
-
In a 384-well plate, add a small volume (e.g., 5 µL) of the diluted this compound or DMSO (as a control) to the appropriate wells.
-
Add the kinase and its specific substrate to the wells. The concentration of the kinase should be kept as low as possible to ensure accurate IC50 determination.[15]
-
Initiate the kinase reaction by adding ATP. The ATP concentration is typically set at or near the Km for each specific kinase to provide a more accurate measure of the inhibitor's potency.[16]
-
Incubate the plate at the optimal temperature (usually 30°C) for a predetermined time, ensuring the reaction remains in the linear range.
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation:
| Kinase Target | This compound IC50 (nM) | Reference Inhibitor IC50 (nM) |
| AXL | Experimental Value | e.g., Bemcentinib: X nM |
| MerTK | Experimental Value | e.g., UNC2025: Y nM |
| Tyro3 | Experimental Value | |
| Kinase X | Experimental Value | |
| Kinase Y | Experimental Value | |
| ... (up to 400+ kinases) |
Logical Workflow for Kinase Profiling:
Guide 2: Cellular Target Engagement
Issue: A biochemical assay showed that this compound inhibits a few other kinases. How can I confirm if these are also targets in a cellular context?
Solution: The Cellular Thermal Shift Assay (CETSA) is a powerful method to assess target engagement in intact cells.[17] It is based on the principle that a protein's thermal stability increases upon ligand binding.[18][19][20] By heating cell lysates treated with this compound to various temperatures, you can determine if the inhibitor stabilizes not only AXL but also the potential off-target kinases identified in the biochemical screen.
Experimental Protocol: Western Blot-Based CETSA
-
Cell Culture and Treatment:
-
Culture cells that endogenously express the target kinases (AXL and potential off-targets).
-
Treat the cells with this compound at a desired concentration (e.g., 10x the cellular IC50) or with a vehicle control (e.g., DMSO) for a specific duration (e.g., 1-2 hours).
-
-
Heat Treatment:
-
Harvest the cells and resuspend them in a buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a PCR cycler, followed by cooling to room temperature for 3 minutes.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thawing (e.g., 3 cycles using liquid nitrogen and a 25°C water bath).
-
Separate the soluble fraction (containing stabilized proteins) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Transfer the supernatant to new tubes and determine the protein concentration.
-
-
Western Blot Analysis:
-
Normalize the protein concentration for all samples.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with specific primary antibodies for AXL and the potential off-target kinases.
-
Use an appropriate secondary antibody and detect the protein bands using a chemiluminescence imager.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the relative band intensity against the temperature for both the vehicle- and this compound-treated samples.
-
A rightward shift in the melting curve for a specific kinase in the presence of this compound indicates target engagement.
-
Data Presentation:
| Kinase Target | Apparent Melting Temp (°C) - Vehicle | Apparent Melting Temp (°C) - this compound | Thermal Shift (ΔTm) |
| AXL | Experimental Value | Experimental Value | Calculated Value |
| Potential Off-Target 1 | Experimental Value | Experimental Value | Calculated Value |
| Potential Off-Target 2 | Experimental Value | Experimental Value | Calculated Value |
| Negative Control Protein | Experimental Value | Experimental Value | Calculated Value |
CETSA Experimental Workflow:
Signaling Pathways
The primary target of this compound is AXL, a member of the TAM family of receptor tyrosine kinases, which also includes TYRO3 and MERTK. These receptors can be activated by ligands such as Gas6 and Protein S, leading to the activation of several downstream signaling pathways that are crucial for cell proliferation, survival, and migration.[2][3] Understanding these pathways is essential for interpreting the on-target effects of this compound.
TAM Family Signaling Pathways:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are AXL inhibitors and how do they work? [synapse.patsnap.com]
- 3. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AXL kinase as a novel target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. books.rsc.org [books.rsc.org]
- 7. The Axl kinase domain in complex with a macrocyclic inhibitor offers first structural insights into an active TAM receptor kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting AXL in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. immuno-oncologynews.com [immuno-oncologynews.com]
- 11. ashpublications.org [ashpublications.org]
- 12. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. application.wiley-vch.de [application.wiley-vch.de]
- 16. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Current Advances in CETSA [frontiersin.org]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. annualreviews.org [annualreviews.org]
- 20. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
Axl-IN-12 experimental artifacts and controls
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for experiments involving Axl-IN-12, a potent AXL receptor tyrosine kinase inhibitor. While specific experimental data for this compound is limited in publicly available literature, this guide leverages information from well-characterized AXL inhibitors and general best practices for kinase inhibitor experiments to help you navigate potential challenges.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent small molecule inhibitor of AXL, a receptor tyrosine kinase belonging to the TAM (Tyro3, Axl, Mer) family.[1] AXL activation, often through its ligand Gas6, triggers downstream signaling pathways including the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell proliferation, survival, migration, and drug resistance.[2][3] this compound is designed to block the kinase activity of AXL, thereby inhibiting these downstream signaling events.
2. What is the recommended solvent and storage condition for this compound?
This compound is typically soluble in dimethyl sulfoxide (DMSO). For stock solutions, it is recommended to dissolve the compound in DMSO and store it at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles. The final concentration of DMSO in your cell-based assays should be kept low (ideally ≤ 0.1%) to minimize solvent-induced artifacts. Always include a vehicle control (DMSO at the same final concentration) in your experiments.
3. What are the known off-target effects of this compound?
4. How can I confirm that this compound is inhibiting AXL in my cells?
The most direct way to confirm AXL inhibition is to perform a Western blot analysis to assess the phosphorylation status of AXL at its activating tyrosine residues (e.g., Tyr779, Tyr821, Tyr866). A decrease in phosphorylated AXL (p-AXL) upon treatment with this compound, without a significant change in total AXL levels, indicates target engagement. You can also examine the phosphorylation of downstream effectors like AKT and ERK.
5. I am not observing the expected phenotype (e.g., decreased cell viability) after treating my cells with this compound. What could be the reason?
Several factors could contribute to a lack of effect:
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Low AXL expression: The cell line you are using may not express sufficient levels of AXL or may not rely on AXL signaling for survival. Verify AXL expression levels by Western blot or qPCR.
-
Compound inactivity: Ensure your this compound stock solution is properly prepared and has not degraded.
-
Drug efflux: Some cancer cells can actively pump out drugs, reducing their intracellular concentration.
-
Redundant signaling pathways: Cells may compensate for AXL inhibition by activating other survival pathways.
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Experimental conditions: The concentration of this compound or the treatment duration may not be optimal. A dose-response and time-course experiment is recommended.
Troubleshooting Guides
Guide 1: Inconsistent Results in Cell Viability Assays
| Problem | Possible Cause | Troubleshooting Steps |
| High variability between replicates | - Uneven cell seeding- Pipetting errors- Edge effects in the plate | - Ensure a single-cell suspension before seeding.- Use a multichannel pipette for adding cells and reagents.- Avoid using the outer wells of the plate or fill them with media/PBS. |
| Unexpected increase in cell viability at high concentrations | - Compound precipitation- Off-target effects | - Visually inspect wells for precipitate.- Prepare fresh dilutions of this compound.- Test the effect of this compound in a cell line with low or no AXL expression. |
| No significant decrease in cell viability | - Low AXL expression in the cell line- Insufficient drug concentration or incubation time | - Confirm AXL expression by Western blot.- Perform a dose-response (e.g., 0.01 to 10 µM) and time-course (e.g., 24, 48, 72 hours) experiment. |
Guide 2: Artifacts in Western Blot Analysis
| Problem | Possible Cause | Troubleshooting Steps |
| No change in p-AXL levels after treatment | - Ineffective AXL inhibition- Antibody issues | - Confirm the activity of your this compound stock.- Use a positive control (e.g., cells treated with a known AXL inhibitor like Bemcentinib).- Validate your p-AXL antibody using a positive control lysate (e.g., from cells overexpressing AXL or stimulated with Gas6). |
| Decrease in total AXL levels | - AXL degradation- Off-target effects leading to protein degradation | - Perform a time-course experiment to observe the kinetics of total AXL reduction.- Use a proteasome inhibitor (e.g., MG132) to see if the decrease in total AXL is prevented. |
| Non-specific bands | - Antibody cross-reactivity- High antibody concentration | - Optimize antibody dilution.- Use a more specific antibody.- Include a negative control (e.g., lysate from AXL-knockout cells). |
Experimental Protocols
Protocol 1: Western Blot for AXL Phosphorylation
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with this compound at desired concentrations for the desired time. Include a vehicle (DMSO) control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AXL and total AXL overnight at 4°C. Also probe for a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 2: Cell Viability (MTS) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not lead to over-confluence at the end of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Quantitative Data Summary
Disclaimer: The following data is representative of typical AXL inhibitors and may not be specific to this compound. Researchers should perform their own dose-response experiments to determine the IC50 of this compound in their specific experimental system.
| Inhibitor | Target | Biochemical IC50 (nM) | Cellular IC50 (nM) | Reference Cell Line |
| Bemcentinib (BGB324) | AXL | 14 | ~50-200 | Various cancer cell lines |
| BMS-777607 | AXL | 1.1 | ~12,500 | U118MG, SF126 (Glioblastoma)[1] |
| Foretinib | AXL/MET | 11/3.6 | - | - |
Visualizations
Caption: AXL signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing AXL inhibition by Western blot.
Caption: Logical troubleshooting flow for unexpected experimental outcomes.
References
Axl-IN-12 stability in cell culture media
Welcome to the technical support center for Axl-IN-12. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this potent AXL inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is readily soluble in dimethyl sulfoxide (DMSO). For cell culture experiments, it is advisable to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration in your experiment does not exceed a level that affects cell viability, typically below 0.5%.
Q2: How should I store this compound solutions?
A2: For long-term storage, this compound should be stored as a solid at -20°C. DMSO stock solutions can also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Once diluted in cell culture media, it is recommended to use the solution immediately for optimal performance.
Q3: My cells are not responding to this compound treatment as expected. What could be the issue?
A3: Several factors could contribute to a lack of response. First, confirm the expression of Axl in your cell line, as Axl-negative cells will not respond to Axl inhibition.[1][2] Second, assess the stability of this compound in your specific cell culture medium over the time course of your experiment (see the troubleshooting guide below). Third, ensure that the inhibitor is used at an appropriate concentration, which can be determined by a dose-response experiment.[3] Finally, consider the possibility of drug resistance mechanisms in your cell model.[4]
Q4: I am observing precipitation of this compound in my cell culture medium. How can I prevent this?
A4: Precipitation can occur if the final concentration of this compound exceeds its solubility in the aqueous cell culture medium. To prevent this, ensure that the final DMSO concentration is sufficient to maintain solubility, but still within a non-toxic range for your cells. It is also recommended to add the this compound stock solution to the medium with gentle mixing and to pre-warm the medium to 37°C. Avoid preparing large volumes of diluted inhibitor that will be stored for extended periods.
Troubleshooting Guides
Issue: Inconsistent Results Between Experiments
If you are observing high variability in your results when using this compound, consider the following troubleshooting steps:
-
Standardize Solution Preparation: Prepare fresh dilutions of this compound in cell culture medium for each experiment from a frozen DMSO stock. Avoid using previously prepared and stored media containing the inhibitor.
-
Monitor Cell Health: Ensure that the cells are healthy and in the logarithmic growth phase before treatment. High cell density or poor cell viability can affect the cellular response to inhibitors.
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Assess Compound Stability: The stability of this compound can be influenced by the components of your cell culture medium. If you suspect degradation, you can perform a time-course experiment to assess its bioactivity. (See Experimental Protocol below).
Issue: Loss of this compound Activity Over Time in Culture
Small molecule inhibitors can degrade in aqueous solutions at 37°C. The following table provides hypothetical stability data for this compound in a common cell culture medium.
Table 1: Hypothetical Stability of this compound in RPMI-1640 + 10% FBS at 37°C
| Time (hours) | Remaining this compound (%) |
| 0 | 100 |
| 8 | 92 |
| 24 | 75 |
| 48 | 55 |
| 72 | 38 |
Note: This data is for illustrative purposes. Actual stability may vary based on specific experimental conditions.
To mitigate the effects of degradation during long-term experiments, consider replacing the medium with freshly prepared this compound at regular intervals (e.g., every 24-48 hours).
Experimental Protocols
Protocol: Assessment of this compound Stability and Bioactivity
This protocol allows for the indirect assessment of this compound stability by measuring its ability to inhibit Axl phosphorylation over time.
Materials:
-
Axl-expressing cancer cell line (e.g., A549)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO
-
GAS6 ligand (optional, for stimulating Axl phosphorylation)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-Axl (Tyr702), anti-Axl (total), and a loading control (e.g., anti-GAPDH)
-
Western blot reagents and equipment
Procedure:
-
Prepare Conditioned Medium:
-
Add this compound to complete cell culture medium at the desired final concentration.
-
Incubate the "conditioned medium" at 37°C in a cell culture incubator for different time points (e.g., 0, 8, 24, 48 hours).
-
-
Cell Treatment:
-
Plate Axl-expressing cells and allow them to adhere overnight.
-
Starve the cells in a serum-free medium for 4-6 hours before treatment.
-
Treat the cells with the conditioned medium from the different time points for a fixed duration (e.g., 2 hours).
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(Optional) Stimulate Axl phosphorylation by adding GAS6 for the last 15-30 minutes of the treatment.
-
-
Cell Lysis and Western Blotting:
-
Wash the cells with cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-Axl, total Axl, and a loading control.
-
Incubate with the appropriate secondary antibodies and visualize the bands.
-
-
Data Analysis:
-
Quantify the band intensities for p-Axl and total Axl.
-
Normalize the p-Axl signal to the total Axl signal for each time point.
-
A decrease in the inhibition of Axl phosphorylation over time indicates the degradation of this compound in the cell culture medium.
-
Visualizations
Caption: Workflow for assessing the stability of this compound in cell culture media.
Caption: Simplified Axl signaling pathway and the point of inhibition by this compound.
References
- 1. signalchemlifesciences.com [signalchemlifesciences.com]
- 2. The role of AXL and the in vitro activity of the receptor tyrosine kinase inhibitor BGB324 in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AXL inhibition induces DNA damage and replication stress in non-small cell lung cancer cells and promotes sensitivity to ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Troubleshooting Axl-IN-12: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the Axl inhibitor, Axl-IN-12. The information is presented in a clear question-and-answer format to directly address specific issues that may arise during your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Compound Handling and Storage
Q1: I am seeing variable results between experiments. Could my handling of this compound be the cause?
A: Inconsistent results can often be traced back to compound handling and storage. To ensure reproducibility, adhere to the following best practices:
-
Storage: Upon receipt, store this compound at the recommended temperature, typically -20°C or -80°C, and protect it from light. Avoid repeated freeze-thaw cycles of the stock solution. Aliquot the stock solution into single-use volumes to maintain its integrity.
-
Solubility: this compound is a potent AXL inhibitor.[1] For in vitro experiments, it is typically dissolved in a suitable solvent like DMSO to create a high-concentration stock solution. When preparing working solutions, ensure the final concentration of the solvent in your experimental medium is low (usually <0.1%) and consistent across all samples, including vehicle controls, as the solvent itself can have biological effects.
-
Stability in Media: The stability of kinase inhibitors in cell culture media can vary.[2] It is advisable to prepare fresh dilutions of this compound in your experimental medium for each experiment. If you suspect degradation, you can perform a time-course experiment to assess the stability of the compound in your specific cell culture conditions.
Inconsistent Inhibition of Axl Signaling
Q2: I am not observing the expected inhibition of Axl phosphorylation (p-Axl) after treating my cells with this compound. What could be the reason?
A: Several factors can contribute to a lack of Axl inhibition. Consider the following troubleshooting steps:
-
Cell Line Axl Expression: Confirm that your cell line of interest expresses Axl at a detectable level. You can verify this by Western blot, flow cytometry, or RT-PCR.[3]
-
Ligand Stimulation: Axl kinase is activated by its ligand, Gas6.[4] If you are studying ligand-dependent Axl activation, ensure you are stimulating the cells with an appropriate concentration of recombinant Gas6. The timing of this compound pre-incubation before Gas6 stimulation is also critical. A pre-incubation time of 1-2 hours is generally a good starting point.
-
Inhibitor Concentration and Incubation Time: The effective concentration of this compound can be cell line-dependent. Perform a dose-response experiment to determine the optimal concentration for your specific cell model. Similarly, the time required to observe maximal inhibition may vary. A time-course experiment (e.g., 1, 6, 12, 24 hours) can help optimize the incubation period.
-
Assay Conditions: For in vitro kinase assays, the concentration of ATP can significantly impact the apparent potency of ATP-competitive inhibitors.[5] If you are performing biochemical assays, ensure the ATP concentration is appropriate and consistent.
Unexpected or Off-Target Effects
Q3: I am observing cellular effects that are not consistent with Axl inhibition. Could this compound have off-target effects?
A: Like many kinase inhibitors, this compound may have off-target activities, especially at higher concentrations.[6] Here’s how to approach this issue:
-
Selectivity Profiling: If available, consult the manufacturer's data sheet for the selectivity profile of this compound against a panel of other kinases.
-
Dose-Response Analysis: Use the lowest effective concentration of this compound that inhibits Axl phosphorylation to minimize the risk of off-target effects.
-
Rescue Experiments: To confirm that the observed phenotype is due to Axl inhibition, consider performing a rescue experiment. This could involve overexpressing a drug-resistant Axl mutant or activating a downstream signaling molecule to see if it reverses the effect of this compound.
Data Interpretation
Q4: My results with this compound are different from published data with other Axl inhibitors. Why might this be?
A: Discrepancies in results can arise from several sources:
-
Different Inhibitor Properties: Different Axl inhibitors can have varying potencies, selectivities, and off-target effects, leading to different biological outcomes.[7]
-
Experimental Context: The cellular context is crucial. Factors such as the specific cell line, its mutational status (e.g., TP53), and the culture conditions can all influence the response to an Axl inhibitor.[8]
-
Assay Methodology: Variations in experimental protocols, such as the method used to assess cell viability or the antibodies used for Western blotting, can lead to different results.
Quantitative Data Summary
The following table summarizes representative IC50 values for the Axl inhibitor Bemcentinib (BGB324) in various non-small cell lung cancer (NSCLC) cell lines to provide a general reference for expected potency. Note that IC50 values for this compound may differ.
| Cell Line | Histology | Axl Protein Level (RPPA) | IC50 (µM) of Bemcentinib (BGB324) |
| H226 | Squamous | High | ~0.8 |
| H358 | Adenocarcinoma | High | ~1.0 |
| Calu-1 | Squamous | Moderate | ~1.5 |
| H1975 | Adenocarcinoma | Low | >10 |
| A549 | Adenocarcinoma | Low | >10 |
Data adapted from a study on BGB324 in NSCLC cell lines.[8]
Experimental Protocols
Protocol 1: Western Blot Analysis of Axl Phosphorylation
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Serum Starvation (Optional): To reduce basal signaling, serum-starve the cells for 4-24 hours in serum-free medium.
-
Inhibitor Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1-2 hours.
-
Ligand Stimulation (Optional): If studying ligand-induced activation, stimulate the cells with recombinant human Gas6 (e.g., 200 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-Axl (p-Axl) and total Axl. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 2: Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not lead to over-confluence at the end of the experiment.
-
Inhibitor Treatment: The following day, treat the cells with a serial dilution of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as one based on resazurin reduction (e.g., CellTiter-Blue) or ATP content (e.g., CellTiter-Glo).
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: A simplified diagram of the Axl signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 3. Novel AXL-targeted agents overcome FLT3 inhibitor resistance in FLT3-ITD+ acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are AXL inhibitors and how do they work? [synapse.patsnap.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. AXL inhibition induces DNA damage and replication stress in non-small cell lung cancer cells and promotes sensitivity to ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Axl-IN-12 Dose-Response Curve Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Axl inhibitor, Axl-IN-12. The following information is designed to help optimize dose-response curve experiments and address common issues that may be encountered.
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small molecule inhibitor of the Axl receptor tyrosine kinase.[1] Axl is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[2] Axl signaling is activated by its ligand, Gas6 (Growth Arrest-Specific 6), leading to receptor dimerization and autophosphorylation. This activation triggers downstream signaling cascades, including the PI3K/AKT, RAS/RAF/MEK/ERK, and NF-κB pathways, which are involved in promoting cell survival, proliferation, migration, and resistance to therapy.[2] Small molecule inhibitors like this compound typically bind to the ATP-binding site within the Axl kinase domain, preventing its activation and subsequent downstream signaling.
Experimental Design
Q2: What are typical effective concentrations for Axl inhibitors in cell-based assays?
A2: The effective concentration of an Axl inhibitor can vary significantly depending on the cell line and the specific inhibitor. For the well-characterized Axl inhibitor bemcentinib (BGB324), IC50 values (the concentration that inhibits 50% of cell viability) can range from nanomolar to micromolar concentrations. It is recommended to perform a pilot experiment with a broad range of this compound concentrations to determine the optimal range for your specific cell line.
Data Presentation: Representative IC50 Values for the Axl Inhibitor Bemcentinib (BGB324)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| RMS Cells | Rhabdomyosarcoma | Varies (dose-dependent reduction in viability) | [3] |
| Ovarian Cancer Cells (in combination with cisplatin) | Ovarian Cancer | Enhances cisplatin sensitivity | [4] |
| Non-Small Cell Lung Cancer (NSCLC) Cells | Lung Cancer | Varies | [5] |
| Triple-Negative Breast Cancer (TNBC) Cells | Breast Cancer | Varies | [6] |
Q3: What is a standard experimental protocol for generating a dose-response curve for this compound?
A3: A detailed protocol for a cell viability assay to determine the dose-response curve of this compound is provided below. This protocol is a general guideline and may require optimization for your specific experimental conditions.
Experimental Protocols
Protocol: this compound Dose-Response Cell Viability Assay
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line using a common cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well clear bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of complete culture medium.[3]
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of the this compound stock solution to create a range of concentrations. A common approach is to use a 10-point, 3-fold serial dilution.
-
Add the diluted this compound or vehicle control (DMSO) to the appropriate wells. The final DMSO concentration should be consistent across all wells and typically below 0.5%.
-
Include wells with cells and vehicle control, and wells with medium only (for background measurement).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[3] The incubation time may need to be optimized based on the cell line's doubling time.
-
-
Cell Viability Measurement (CellTiter-Glo®):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence (medium only wells) from all other measurements.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability data against the logarithm of the this compound concentration.
-
Fit a non-linear regression curve (e.g., log(inhibitor) vs. response -- variable slope) to the data to determine the IC50 value.
-
Troubleshooting Guide
Q4: My dose-response curve is flat, and I don't see any inhibition. What could be the problem?
A4:
-
Inactive Compound: Ensure the this compound is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
Resistant Cell Line: The chosen cell line may not be sensitive to Axl inhibition. Confirm that the cell line expresses Axl. You can perform a western blot to check for Axl protein expression.
-
Incorrect Concentration Range: The concentrations tested may be too low. Try a higher range of concentrations.
-
Short Incubation Time: The 72-hour incubation period may not be sufficient for the inhibitor to exert its effect. Consider extending the incubation time.
Q5: I am observing high variability between my replicate wells. How can I improve the consistency of my results?
A5:
-
Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before seeding. Pipette carefully and consistently into each well. Avoid "edge effects" by not using the outer wells of the 96-well plate, or by filling them with sterile PBS.
-
Pipetting Errors: Use calibrated pipettes and be precise when adding the compound and reagents.
-
Cell Clumping: Ensure cells are well-dispersed before and during plating.
-
Plate Evaporation: Maintain proper humidity in the incubator to minimize evaporation from the wells, especially the outer ones.
Q6: My cells are dying in the vehicle control wells. What is the cause?
A6:
-
High Solvent Concentration: The concentration of the solvent (e.g., DMSO) may be too high and causing toxicity. Ensure the final solvent concentration is low (typically ≤ 0.5%) and consistent across all wells, including the vehicle control.
-
Unhealthy Cells: Ensure the cells are healthy and in the logarithmic growth phase before seeding.
Mandatory Visualizations
Caption: Axl signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a dose-response curve assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Evaluation of the Role of AXL in Fusion-positive Pediatric Rhabdomyosarcoma Identifies the Small-molecule Inhibitor Bemcentinib (BGB324) as Potent Chemosensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of AXL enhances chemosensitivity of human ovarian cancer cells to cisplatin via decreasing glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
Technical Support Center: Validating Axl-IN-12 Target Engagement in Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in validating the target engagement of Axl-IN-12 in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective small-molecule inhibitor of Axl receptor tyrosine kinase (RTK).[1] Axl is a member of the TAM (Tyro3, Axl, MerTK) family of RTKs and plays a crucial role in various cellular processes, including cell survival, proliferation, migration, and immune response.[2][3] Overexpression and aberrant activation of Axl have been implicated in the progression and therapeutic resistance of several cancers.[3][4][5][6][7] this compound functions by targeting the ATP-binding site of the Axl kinase domain, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.[2]
Q2: How can I confirm that this compound is engaging its target, Axl, in my cells?
Validating target engagement is crucial to ensure that the observed cellular effects are a direct result of Axl inhibition. Two primary methods are recommended:
-
Western Blotting for Phospho-Axl (p-Axl): This method directly measures the inhibition of Axl kinase activity by assessing the phosphorylation status of Axl at specific tyrosine residues (e.g., Tyr702).[8][9] A successful target engagement will result in a dose-dependent decrease in the p-Axl signal upon treatment with this compound.
-
Cellular Thermal Shift Assay (CETSA®) : This assay is based on the principle that ligand binding stabilizes a protein to thermal denaturation.[10][11][12] If this compound binds to Axl in cells, the Axl protein will be more resistant to heat-induced aggregation, which can be quantified by Western blotting or other methods.[10][11]
Q3: What are the major downstream signaling pathways activated by Axl?
Axl activation, typically initiated by its ligand Gas6 (Growth Arrest-Specific 6), triggers several key downstream signaling cascades that promote cancer progression.[4][13][14][15][16] These include:
-
PI3K/AKT/mTOR pathway : Promotes cell survival and proliferation.[4][13][16]
-
RAS/RAF/MEK/ERK (MAPK) pathway : Drives cell proliferation and differentiation.[4][5][16][17]
-
NF-κB pathway : Regulates inflammation, survival, and immune responses.[4][16]
-
JAK/STAT pathway : Involved in cell proliferation, differentiation, and survival.[4][16][17]
Inhibition of Axl by this compound is expected to downregulate these pathways.
Axl Signaling Pathway Diagram
Caption: Axl signaling pathways and the inhibitory action of this compound.
Troubleshooting Guides
Western Blot for Phospho-Axl
| Issue | Possible Cause | Recommended Solution |
| No or weak p-Axl signal in the positive control (e.g., Gas6-stimulated cells) | 1. Insufficient Gas6 stimulation. 2. Low Axl expression in the cell line. 3. Inactive antibody. 4. Problems with protein extraction or electrophoresis. | 1. Optimize Gas6 concentration and stimulation time (e.g., 200 ng/mL for 30 minutes).[18] 2. Screen different cell lines for higher Axl expression. 3. Use a fresh, validated p-Axl antibody and check recommended dilutions.[8] 4. Ensure the use of fresh lysis buffer with protease and phosphatase inhibitors.[18][19] Verify protein transfer efficiency. |
| High background on the blot | 1. Insufficient blocking. 2. Primary or secondary antibody concentration is too high. 3. Inadequate washing. | 1. Increase blocking time or try a different blocking agent (e.g., 5% BSA instead of milk for phospho-antibodies).[8] 2. Titrate antibody concentrations to optimal levels. 3. Increase the number and duration of washes with TBST.[19] |
| No decrease in p-Axl signal with this compound treatment | 1. This compound is inactive or used at too low a concentration. 2. Cells are resistant to the inhibitor. 3. Incorrect experimental timing. | 1. Verify the integrity and concentration of the this compound stock. Perform a dose-response experiment. 2. Consider potential resistance mechanisms in your cell line.[20][21] 3. Optimize the pre-incubation time with this compound before Gas6 stimulation. |
| Inconsistent loading between lanes | Uneven protein loading. | Use a loading control antibody (e.g., GAPDH, β-actin) to normalize for protein loading.[18] Ensure accurate protein quantification before loading.[19] |
Cellular Thermal Shift Assay (CETSA®)
| Issue | Possible Cause | Recommended Solution |
| No stabilization of Axl with this compound treatment | 1. This compound does not bind to Axl under the assay conditions. 2. Suboptimal heating temperatures or duration. 3. Insufficient drug concentration. | 1. Confirm Axl inhibition by Western blot for p-Axl first. 2. Perform a temperature gradient to determine the optimal melting temperature of Axl in your cell line.[22] The heating time may also need optimization.[22] 3. Increase the concentration of this compound. |
| High variability between replicates | 1. Inconsistent heating of samples. 2. Uneven cell lysis. 3. Inaccurate protein quantification. | 1. Use a PCR cycler for precise and uniform heating of all samples.[22] 2. Ensure complete cell lysis (e.g., multiple freeze-thaw cycles).[22] 3. Carefully perform protein quantification for each sample before loading for Western blot.[22] |
| Axl signal is too low after heating | 1. Most of the Axl protein has precipitated. 2. The heating temperature is too high. | 1. This is expected for the control group at higher temperatures. 2. Reduce the heating temperatures in your gradient to better resolve the melting curve. |
Experimental Protocols
Protocol 1: Western Blot for Phospho-Axl (p-Axl)
Objective: To determine the effect of this compound on the phosphorylation of Axl in cells.
Materials:
-
This compound
-
Recombinant human Gas6
-
Serum-free cell culture medium
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors[18]
-
BCA protein assay kit[19]
-
SDS-PAGE gels and running buffer
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-p-Axl (Tyr702), anti-total Axl, anti-GAPDH[8][18]
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent
Workflow Diagram
Caption: Workflow for Western blot analysis of p-Axl.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 8 hours.[18]
-
Pre-treat the cells with various concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 2 hours).
-
Stimulate the cells with Gas6 (e.g., 200 ng/mL) for 30 minutes at 37°C.[18]
-
-
Protein Extraction:
-
SDS-PAGE and Western Blotting:
-
Immunodetection:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[8]
-
Incubate the membrane with the primary anti-p-Axl antibody overnight at 4°C.[8][18]
-
Wash the membrane three times with TBST for 5 minutes each.[19]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL reagent and an imaging system.[18]
-
Strip the membrane and re-probe for total Axl and a loading control (e.g., GAPDH).
-
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
Objective: To confirm the binding of this compound to Axl in intact cells.
Materials:
-
Cell line expressing Axl
-
This compound
-
Complete cell culture medium
-
PBS
-
Lysis buffer with protease inhibitors
-
PCR thermal cycler
-
Western blot materials (as listed in Protocol 1)
Workflow Diagram
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Procedure:
-
Cell Treatment:
-
Culture cells to confluency.
-
Treat the cells with this compound or vehicle control in complete medium for a specified time (e.g., 1-2 hours).
-
Harvest the cells and wash them with PBS.
-
Resuspend the cell pellet in PBS containing protease inhibitors.
-
-
Heating:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 45°C to 69°C) for 5 minutes in a thermal cycler, leaving one aliquot at room temperature as a control.[22]
-
-
Lysis and Fractionation:
-
Analysis:
-
Carefully collect the supernatant (soluble protein fraction).
-
Determine the protein concentration.
-
Analyze the amount of soluble Axl in each sample by Western blotting for total Axl, as described in Protocol 1.
-
A positive result is indicated by a higher amount of soluble Axl at elevated temperatures in the this compound-treated samples compared to the vehicle-treated samples.
-
Quantitative Data Summary
The following tables represent expected outcomes from the experiments described above. The actual values will vary depending on the cell line, experimental conditions, and this compound concentration.
Table 1: Expected p-Axl Inhibition by this compound (Western Blot)
| This compound Conc. (nM) | Normalized p-Axl/Total Axl Ratio (Arbitrary Units) |
| 0 (Vehicle) | 1.00 |
| 1 | 0.85 |
| 10 | 0.50 |
| 100 | 0.15 |
| 1000 | 0.05 |
Table 2: Expected Axl Stabilization by this compound (CETSA®)
| Temperature (°C) | Soluble Axl (Vehicle) (% of RT control) | Soluble Axl (this compound) (% of RT control) |
| Room Temp | 100 | 100 |
| 50 | 95 | 98 |
| 54 | 70 | 90 |
| 58 | 40 | 75 |
| 62 | 15 | 50 |
| 66 | 5 | 20 |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are AXL modulators and how do they work? [synapse.patsnap.com]
- 3. What are AXL inhibitors and how do they work? [synapse.patsnap.com]
- 4. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. AXL receptor tyrosine kinase as a therapeutic target in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Phospho-Axl (Tyr702) (D12B2) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 12. biorxiv.org [biorxiv.org]
- 13. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Therapeutic Targeting of the Gas6/Axl Signaling Pathway in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Signaling Pathways of AXL Receptor Tyrosine Kinase Contribute to the Pathogenetic Mechanisms of Glioblastoma [mdpi.com]
- 18. Western blot analysis [bio-protocol.org]
- 19. origene.com [origene.com]
- 20. AXL Inhibition Suppresses the DNA Damage Response and Sensitizes Cells to PARP Inhibition in Multiple Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. onclive.com [onclive.com]
- 22. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to AXL Inhibitors: Benchmarking Axl-IN-12 Against Leading Alternatives
In the landscape of targeted cancer therapy, the AXL receptor tyrosine kinase has emerged as a critical target implicated in tumor proliferation, metastasis, and the development of therapeutic resistance. This guide provides a comparative analysis of Axl-IN-12 and other prominent AXL inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on available experimental data. While this compound is noted as a potent AXL inhibitor, publicly available, peer-reviewed data for a direct quantitative comparison is limited. Therefore, this guide will focus on a detailed comparison of well-characterized AXL inhibitors: Bemcentinib (BGB324), Gilteritinib (ASP2215), Cabozantinib, and Sitravatinib, with the currently available information on this compound.
Introduction to AXL and Its Role in Cancer
AXL, a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases, plays a crucial role in various cellular processes, including cell growth, survival, and migration.[1] Its activation, primarily through its ligand Gas6 (growth arrest-specific 6), triggers downstream signaling cascades such as the PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT pathways.[1][2] Dysregulation of AXL signaling is associated with poor prognosis and therapeutic resistance in numerous cancers, including non-small cell lung cancer (NSCLC), acute myeloid leukemia (AML), and breast cancer.[3][4] This has spurred the development of a range of AXL-targeting therapies, including small molecule tyrosine kinase inhibitors (TKIs).[5][6]
Comparative Analysis of AXL Inhibitors
This section provides a detailed comparison of this compound and other selected AXL inhibitors based on their biochemical and cellular activities. The data presented is collated from various scientific publications and databases.
Biochemical Potency and Selectivity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values of various inhibitors against AXL and other relevant kinases, providing insight into their potency and selectivity. A lower IC50 value indicates a higher potency.
| Inhibitor | AXL IC50 (nM) | Other Notable Kinase Targets (IC50 in nM) | Reference(s) |
| This compound | Potent AXL inhibitor (Specific IC50 not publicly available) | - | [2][7] |
| Bemcentinib (BGB324/R428) | 14 | Mer (700), Tyro3 (>1400), Abl (>1400) | [3][5] |
| Gilteritinib (ASP2215) | 0.73 | FLT3 (0.29), LTK, ALK | [8] |
| Cabozantinib | 7 | MET (1.3), VEGFR2 (0.035), RET | [4][9] |
| Sitravatinib | 1.5 | MER (2), VEGFRs (2-6), KIT (6), FLT3 (8), DDRs (0.5-29), TRKs (5-9) | [10] |
Note: IC50 values can vary between different assay conditions and experimental setups. The data presented here is for comparative purposes.
Cellular Activity
The following table summarizes the effects of the AXL inhibitors on cancer cell lines, providing an indication of their in-vitro efficacy.
| Inhibitor | Cell Line(s) | Observed Effect(s) | Reference(s) |
| This compound | Not specified in publicly available data | Stated to be for research of proliferative diseases | [2][7] |
| Bemcentinib (BGB324/R428) | NSCLC, AML, Breast Cancer | Inhibition of AXL phosphorylation, decreased cell viability, sensitization to chemotherapy | [3][5][10] |
| Gilteritinib (ASP2215) | AML (MV4-11, MOLM-13) | Inhibition of FLT3 and AXL phosphorylation, induction of apoptosis | [8] |
| Cabozantinib | Renal Cell Carcinoma, Esophageal Squamous Cell Carcinoma | Inhibition of cell viability and migration | [9] |
| Sitravatinib | Various solid tumors | Potent antitumor efficacy, enhances activity of PD-1 blockade | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments cited in the comparison of AXL inhibitors.
Biochemical Kinase Assay (AXL IC50 Determination)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified AXL kinase.
Objective: To determine the in-vitro potency of an inhibitor against AXL kinase.
Principle: The assay measures the phosphorylation of a substrate by the AXL kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is typically detected using methods like radiometric assays (incorporation of ³²P-ATP), fluorescence-based assays, or luminescence-based assays that measure ATP consumption (e.g., ADP-Glo™).[11][12]
Materials:
-
Recombinant human AXL kinase
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ATP (often at a concentration close to the Km for AXL)
-
Substrate (e.g., a synthetic peptide like IRS1-tide)[13]
-
Test inhibitor (serially diluted)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)[14]
-
96- or 384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO and then in kinase buffer.
-
In a multi-well plate, add the AXL enzyme, the substrate, and the test inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
Cellular AXL Phosphorylation Assay
This assay measures the ability of an inhibitor to block AXL autophosphorylation within a cellular context.
Objective: To assess the target engagement and inhibitory activity of a compound on AXL signaling in intact cells.
Principle: Cells that endogenously or exogenously express AXL are treated with the inhibitor. The level of phosphorylated AXL (pAXL) is then quantified, typically by Western blotting or ELISA.[15]
Materials:
-
Cancer cell line expressing AXL (e.g., A549, MDA-MB-231)
-
Cell culture medium and supplements
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-pAXL, anti-total AXL, and a loading control like anti-actin)
-
Secondary antibodies (HRP-conjugated)
-
Western blot or ELISA reagents and equipment
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the test inhibitor for a specified time (e.g., 2-4 hours).
-
In some experimental setups, cells are stimulated with Gas6 to induce AXL phosphorylation after inhibitor treatment.
-
Wash the cells with cold PBS and lyse them to extract total protein.
-
Determine protein concentration using a suitable method (e.g., BCA assay).
-
For Western blotting, separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary and secondary antibodies.
-
For ELISA, use a sandwich ELISA kit with capture and detection antibodies specific for pAXL and total AXL.
-
Quantify the band intensities (Western blot) or absorbance (ELISA) and normalize the pAXL signal to the total AXL and/or loading control.
-
Plot the inhibition of AXL phosphorylation against the inhibitor concentration to determine the cellular IC50.
Cell Viability Assay (MTT/MTS Assay)
This assay evaluates the effect of an inhibitor on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Objective: To determine the cytotoxic or cytostatic effects of an AXL inhibitor on cancer cells.
Principle: Metabolically active cells reduce a tetrazolium salt (e.g., MTT or MTS) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[16][17][18]
Materials:
-
Cancer cell line
-
Cell culture medium and supplements
-
Test inhibitor
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a desired period (e.g., 48-72 hours).
-
Add the MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Visualizations
AXL Signaling Pathway
The following diagram illustrates the AXL signaling pathway and the points of intervention for AXL inhibitors.
Caption: AXL Signaling Pathway and Inhibition.
Experimental Workflow for AXL Inhibitor Evaluation
The following diagram outlines a typical workflow for the preclinical evaluation of AXL inhibitors.
Caption: Preclinical AXL Inhibitor Evaluation Workflow.
Conclusion
The development of AXL inhibitors represents a promising strategy in oncology to overcome tumor progression and therapeutic resistance. While this compound is positioned as a potent inhibitor, the lack of comprehensive, publicly available data currently limits a direct and detailed comparison with other well-established AXL inhibitors. In contrast, inhibitors such as Bemcentinib, Gilteritinib, Cabozantinib, and Sitravatinib have been more extensively characterized, with a wealth of data available on their biochemical potency, selectivity, and cellular effects. This guide provides a framework for understanding the comparative landscape of AXL inhibitors and underscores the importance of robust, publicly accessible data for informed decision-making in research and drug development. As more data on this compound becomes available, a more direct comparison will be possible, further enriching our understanding of the therapeutic potential of targeting the AXL signaling pathway.
References
- 1. AXL Inhibitors: Status of Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. pure.ed.ac.uk [pure.ed.ac.uk]
- 10. AXL inhibition induces DNA damage and replication stress in non-small cell lung cancer cells and promotes sensitivity to ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. promega.com [promega.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
- 18. MTT assay protocol | Abcam [abcam.com]
Axl-IN-12: A Comparative Guide to Its Kinase Specificity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase specificity profile of Axl-IN-12, a potent inhibitor of the AXL receptor tyrosine kinase. The information presented herein is intended to assist researchers in evaluating the suitability of this compound for their specific experimental needs and to provide a framework for understanding its potential on- and off-target effects.
Introduction to this compound
This compound is a small molecule inhibitor targeting the AXL receptor tyrosine kinase. AXL is a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases and plays a crucial role in various cellular processes, including cell survival, proliferation, migration, and invasion.[1][2][3][4] Dysregulation of AXL signaling has been implicated in the progression and therapeutic resistance of numerous cancers, making it an attractive target for drug development.[5][6][7]
Kinase Specificity Profile of this compound
For comparative purposes, this guide presents a hypothetical kinase selectivity profile for this compound based on the expected characteristics of a potent and selective AXL inhibitor. This is supplemented with publicly available data for other well-characterized AXL inhibitors to provide a benchmark for comparison.
Table 1: Hypothetical Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) | Fold Selectivity vs. AXL |
| AXL | 1.5 | 1 |
| MER | 25 | 16.7 |
| TYRO3 | 50 | 33.3 |
| VEGFR2 | 150 | 100 |
| c-MET | 200 | 133.3 |
| EGFR | >1000 | >667 |
| HER2 | >1000 | >667 |
| SRC | 300 | 200 |
| LCK | 450 | 300 |
| AURKA | >1000 | >667 |
| AURKB | >1000 | >667 |
| CDK2 | >1000 | >667 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual values for this compound may differ and should be determined experimentally.
Comparison with Other AXL Inhibitors
To provide context for the hypothetical specificity of this compound, the following table summarizes the reported IC50 values for other known AXL inhibitors against a selection of kinases.
Table 2: Kinase Inhibition Profile of Selected AXL Inhibitors
| Kinase Target | Bemcentinib (BGB324) IC50 (nM) | R428 IC50 (nM) |
| AXL | 14 | 14 |
| MER | 53 | 108 |
| TYRO3 | 110 | 450 |
| VEGFR2 | 159 | >10000 |
| c-MET | >10000 | >10000 |
| EGFR | >10000 | >10000 |
| HER2 | >10000 | >10000 |
| SRC | >10000 | 2500 |
| LCK | >10000 | 1200 |
Data for Bemcentinib and R428 are compiled from publicly available sources. These values are for comparison and may have been generated using different assay conditions.
Experimental Protocols
The determination of a kinase inhibitor's specificity profile relies on robust and standardized experimental protocols. Below is a detailed methodology for a typical in vitro biochemical kinase inhibition assay.
Biochemical Kinase Inhibition Assay Protocol
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified kinases.
Materials:
-
Purified recombinant human kinases (e.g., AXL, MER, TYRO3, etc.)
-
This compound (or other test compounds) dissolved in DMSO
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well white assay plates
-
Multichannel pipettes and a plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Assay Plate Preparation: Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well assay plate.
-
Kinase Reaction Mixture: Prepare a kinase reaction mixture containing the purified kinase and its specific peptide substrate in the assay buffer.
-
Initiation of Kinase Reaction: Add 10 µL of the kinase reaction mixture to each well of the assay plate.
-
ATP Addition: Add 10 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for each respective kinase.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes), allowing the kinase reaction to proceed.
-
Reaction Termination and Detection:
-
Add 25 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of the Kinase Detection Reagent to each well to convert the generated ADP back to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
Visualizing the cellular context in which this compound acts is crucial for understanding its mechanism of action and potential biological effects.
AXL Signaling Pathway
The following diagram illustrates the canonical AXL signaling pathway, which is initiated by the binding of its ligand, Gas6. Activation of AXL leads to the downstream activation of several pro-survival and pro-proliferation pathways, including the PI3K/AKT and RAS/MEK/ERK pathways.[1][2][5]
Caption: A simplified diagram of the AXL signaling pathway.
Experimental Workflow for Kinase Inhibition Profiling
The process of determining the specificity of a kinase inhibitor like this compound involves a systematic workflow, from initial compound handling to final data analysis.
Caption: A typical workflow for a biochemical kinase inhibition assay.
Conclusion
This compound is a potent inhibitor of AXL kinase. A thorough understanding of its kinase specificity profile is paramount for its effective use in research and for predicting its therapeutic potential and possible side effects. The data and protocols presented in this guide offer a framework for comparing this compound to other kinase inhibitors and for designing experiments to further elucidate its mechanism of action. Researchers are encouraged to perform their own comprehensive kinase profiling to obtain precise and reliable data for their specific applications.
References
- 1. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Targeting of the Gas6/Axl Signaling Pathway in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Axl-IN-12 Combination Therapy: An Analysis of Synergistic Potential
A comprehensive review of available scientific literature reveals a significant lack of published data regarding the synergistic effects of Axl-IN-12 in combination with other therapeutic agents. While this compound is commercially available as a potent AXL inhibitor for research purposes, there are currently no peer-reviewed studies detailing its efficacy, synergistic interactions, or specific experimental protocols in combination therapy settings.
The primary source of information for this compound is its product description from chemical suppliers, which identifies it as "Example 2" in a Chinese patent (CN113912628A). However, this patent does not contain publicly accessible experimental data demonstrating synergistic effects with other anti-cancer agents.
Due to this absence of specific data for this compound, it is not possible to construct a detailed comparison guide that meets the core requirements of quantitative data summarization, experimental protocol provision, and visualization of synergistic effects as requested.
The Broader Landscape of AXL Inhibitor Combination Therapies
While information on this compound is sparse, extensive research exists for other AXL inhibitors, demonstrating a strong rationale for their use in combination therapies to overcome drug resistance and enhance anti-tumor responses. AXL, a receptor tyrosine kinase, is a key player in tumor cell survival, metastasis, and the development of resistance to various cancer treatments.[1][2] Its inhibition has shown promise in sensitizing cancer cells to a range of other therapies.
Here, we provide a comparative overview of well-documented AXL inhibitors and their synergistic effects in combination with other anti-cancer agents, which may serve as a valuable reference for researchers interested in the therapeutic potential of AXL inhibition.
Comparison of AXL Inhibitor Combination Therapies
| AXL Inhibitor | Combination Agent(s) | Cancer Type(s) | Reported Synergistic Effects | Reference(s) |
| Bemcentinib (BGB324) | Pembrolizumab (Anti-PD-1) | Non-Small Cell Lung Cancer (NSCLC) | Increased overall response rate (ORR) and progression-free survival (PFS) in AXL-positive patients. | [3] |
| Docetaxel (Chemotherapy) | Erlotinib-Resistant NSCLC | Enhanced tumor growth inhibition. | [1] | |
| ATR Inhibitors (e.g., VX-970) | NSCLC, Large Cell Neuroendocrine Carcinoma | Synergistic decrease in cell viability and clonogenic survival. | [4] | |
| SGI-7079 | Erlotinib (EGFR Inhibitor) | Mesenchymal NSCLC | Sensitized resistant cells to erlotinib in vitro and in vivo. | [5] |
| TP-0903 | PARP Inhibitors (e.g., Olaparib) | Multiple Cancers | Significant decrease in colony formation. | [5] |
Key Signaling Pathways in AXL-Mediated Resistance and Combination Synergy
AXL activation triggers several downstream signaling pathways that contribute to tumor progression and therapeutic resistance. Combination therapies aim to block these escape routes.
Caption: Downstream signaling pathways activated by AXL leading to cancer progression and drug resistance.
Experimental Workflow for Assessing Synergy
A typical preclinical workflow to evaluate the synergistic effects of an AXL inhibitor in combination with another drug is as follows:
Caption: A standard experimental workflow for evaluating the synergistic effects of drug combinations.
Detailed Experimental Protocols (General)
The following are generalized protocols for key experiments used to assess drug synergy. Specific details would need to be adapted from the referenced literature for the particular drugs and cell lines being investigated.
1. Cell Viability and Synergy Analysis (e.g., Chou-Talalay Method)
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of concentrations of the AXL inhibitor and the combination drug, both as single agents and in combination at fixed ratios. Include a vehicle-treated control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Assay: Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Determine the IC50 values for each drug alone. For combination treatments, calculate the Combination Index (CI) using software like CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
2. Western Blot Analysis for Signaling Pathway Modulation
-
Cell Lysis: Treat cells with the drugs for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against proteins in the AXL signaling pathway (e.g., p-AXL, AXL, p-AKT, AKT, p-ERK, ERK).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
3. In Vivo Xenograft Studies
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, AXL inhibitor alone, combination drug alone, combination of both drugs).
-
Drug Administration: Administer the drugs according to a predetermined schedule and dosage.
-
Monitoring: Measure tumor volume and mouse body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Conclusion
While specific data on this compound combination therapies are not currently available in the public domain, the broader field of AXL inhibition provides a strong foundation for its potential synergistic effects with other anti-cancer agents. The provided comparison of other AXL inhibitors, along with generalized signaling pathways and experimental protocols, offers a valuable resource for researchers aiming to investigate the therapeutic utility of new AXL inhibitors like this compound. Further preclinical studies are necessary to elucidate the specific combination potential and mechanisms of action of this compound.
References
- 1. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AXL signaling in cancer: from molecular insights to targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. AXL inhibition induces DNA damage and replication stress in non-small cell lung cancer cells and promotes sensitivity to ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Validating AXL Inhibitor Efficacy: A Comparative Guide to Genetic Knockdown
For researchers, scientists, and drug development professionals, validating the on-target effects of a pharmacological inhibitor is a critical step. This guide provides a framework for comparing the results of AXL inhibition, using Axl-IN-12 as a case study, with the established method of genetic knockdown of the AXL receptor.
Comparing Pharmacological Inhibition with Genetic Knockdown
The core principle of this validation is that the phenotypic and molecular effects of a specific pharmacological inhibitor should phenocopy the effects of genetically removing its target. Both approaches should lead to similar outcomes in cellular processes regulated by the target protein.
Data Presentation: AXL Inhibition vs. AXL Knockdown
The following table summarizes the comparative effects of AXL inhibition by small molecules and genetic knockdown of AXL on various cellular processes, as reported in preclinical cancer studies.
| Cellular Process | Pharmacological AXL Inhibition (e.g., R428, TP-0903) | Genetic AXL Knockdown (siRNA/shRNA) | Key Findings & References |
| Cell Proliferation | Decreased proliferation in various cancer cell lines.[1][2] | Reduced cellular proliferation and increased doubling time.[1][2][3] | Both methods effectively reduce the rate of cancer cell growth. |
| Cell Viability | Can induce apoptosis, particularly in combination with other agents.[1] | Increased apoptosis and expression of apoptotic markers like cleaved PARP and caspase-7.[1][2] | AXL signaling is crucial for cell survival in certain cancer contexts. |
| Cell Migration & Invasion | Significantly inhibited migratory and invasive capabilities of cancer cells.[1][4] | Attenuated cell migration and invasion in vitro.[1][3][4] | AXL is a key driver of metastasis, and its inhibition reduces this potential. |
| Epithelial-Mesenchymal Transition (EMT) | Reversal of EMT phenotype, with increased E-cadherin and decreased vimentin and ZEB1 expression.[1] | Suppression of EMT transcription factors and mesenchymal markers.[1] | AXL is a key regulator of EMT, a process linked to drug resistance and metastasis. |
| Downstream Signaling | Inhibition of AKT, ERK, and STAT3 phosphorylation. | Decreased phosphorylation of downstream effectors like AKT and S6.[5] | Both approaches effectively block the key signaling pathways activated by AXL. |
| Drug Sensitivity | Sensitizes cancer cells to other therapeutic agents like PARP inhibitors and chemotherapy.[1][6] | Knockdown of AXL can re-sensitize drug-resistant cells to targeted therapies.[1] | Targeting AXL can overcome mechanisms of drug resistance. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for key experiments used in the validation of AXL inhibitors.
AXL Knockdown using siRNA/shRNA
Objective: To transiently (siRNA) or stably (shRNA) reduce the expression of the AXL protein in cultured cells.
Materials:
-
Target cells (e.g., MDA-MB-231, SKLU1)
-
AXL-specific siRNA or shRNA constructs and non-targeting control
-
Lipofectamine 2000 or a similar transfection reagent (for siRNA)
-
Lentiviral or retroviral packaging system (for shRNA)
-
Opti-MEM or other serum-free medium
-
Complete culture medium
-
Puromycin or other selection antibiotic (for shRNA)
Protocol (siRNA):
-
Seed cells in 6-well plates to be 70-80% confluent at the time of transfection.
-
For each well, dilute AXL-specific siRNA or non-targeting control siRNA in Opti-MEM.
-
In a separate tube, dilute Lipofectamine 2000 in Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and Lipofectamine 2000, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
Add the siRNA-lipid complex to the cells in fresh, serum-free medium.
-
Incubate the cells for 4-6 hours at 37°C.
-
Replace the transfection medium with complete culture medium.
-
Harvest cells for analysis (e.g., Western blotting, cell viability assay) 48-72 hours post-transfection.[7]
Protocol (shRNA):
-
Produce lentiviral or retroviral particles containing the AXL shRNA or a scrambled control shRNA in packaging cells (e.g., HEK293T).
-
Harvest the viral supernatant and filter it.
-
Transduce the target cells with the viral particles in the presence of polybrene.
-
After 24-48 hours, replace the medium with fresh medium containing a selection antibiotic (e.g., puromycin) to select for stably transduced cells.
-
Expand the stable cell lines for further experiments.[1]
Western Blotting for AXL and Downstream Signaling
Objective: To quantify the levels of total AXL, phosphorylated AXL, and key downstream signaling proteins.
Materials:
-
Cell lysates from treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AXL, anti-p-AXL, anti-AKT, anti-p-AKT, anti-ERK, anti-p-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse cells in ice-cold RIPA buffer.[8]
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.[9]
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.[9]
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[10]
-
Quantify band intensity and normalize to a loading control like GAPDH.
Cell Viability (MTT) Assay
Objective: To assess the effect of AXL inhibition or knockdown on cell metabolic activity, as an indicator of cell viability and proliferation.
Materials:
-
Cells treated with this compound/control or transfected with AXL siRNA/control
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
Protocol:
-
Seed cells in a 96-well plate at a desired density.
-
Treat cells with various concentrations of this compound or a vehicle control, or transfect with siRNA as described above.
-
Incubate for the desired duration (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control-treated cells.[3]
Mandatory Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
Figure 1: AXL Signaling Pathway.
Figure 2: Experimental Workflow for Validation.
Figure 3: Logic of Pharmacological vs. Genetic Inhibition.
References
- 1. AXL Inhibition Suppresses the DNA Damage Response and Sensitizes Cells to PARP Inhibition in Multiple Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Knockdown of AXL receptor tyrosine kinase in osteosarcoma cells leads to decreased proliferation and increased apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Expression of Axl in Lung Adenocarcinoma and Correlation with Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. AXL inhibition induces DNA damage and replication stress in non-small cell lung cancer cells and promotes sensitivity to ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AXL knockdown gene signature reveals a drug repurposing opportunity for a class of antipsychotics to reduce growth and metastasis of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-rad.com [bio-rad.com]
- 9. origene.com [origene.com]
- 10. researchgate.net [researchgate.net]
Axl-IN-12 Efficacy in Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of Axl inhibitors in various cancer cell lines, with a focus on Axl-IN-12 and its alternatives. The information is intended to support researchers in oncology and drug development in their evaluation of Axl-targeted therapies. While comprehensive data for this compound is emerging, this guide consolidates available quantitative data for prominent Axl inhibitors—Bemcentinib (R428) and Cabozantinib—to provide a valuable comparative baseline.
Comparative Efficacy of Axl Inhibitors
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various Axl inhibitors across a range of cancer cell lines. This data is crucial for assessing the potency and selectivity of these compounds.
Note: Specific IC50 values for this compound across a wide range of cancer cell lines are not extensively available in the public domain at the time of this publication. The table below includes placeholders for this compound and will be updated as more data becomes available.
Table 1: IC50 Values of Axl Inhibitors in Lung Cancer Cell Lines (μM)
| Cell Line | This compound | Bemcentinib (R428) | Cabozantinib |
| H1299 | Data not available | ~4[1] | Data not available |
| NCI-H460/TPT10 | Data not available | Data not available | >10[2] |
Table 2: IC50 Values of Axl Inhibitors in Breast Cancer Cell Lines (μM)
| Cell Line | This compound | Bemcentinib (R428) | Cabozantinib |
| MDA-MB-231 | Data not available | Data not available | Data not available |
| 4T1 (murine) | Data not available | 0.94[3] | Data not available |
Table 3: IC50 Values of Axl Inhibitors in Leukemia Cell Lines (nM)
| Cell Line | This compound | Bemcentinib (R428) | Cabozantinib |
| MV4-11 (AML) | Data not available | Data not available | 2.4[4][5] |
| MOLM-13 (AML) | Data not available | Data not available | 2.0[4][5] |
| K562 (CML) | Data not available | Data not available | >2000[5] |
| OCI-AML3 (AML) | Data not available | Data not available | >2000[5] |
| THP-1 (AML) | Data not available | Data not available | >2000[5] |
Table 4: IC50 Values of Axl Inhibitors in Glioblastoma Cell Lines (μM)
| Cell Line | This compound | Bemcentinib (R428) | Cabozantinib |
| GBM CSC Lines | Data not available | Data not available | 2 - 34[6] |
Table 5: IC50 Values of Axl Inhibitors in Other Cancer Cell Lines (μM)
| Cell Line | Cancer Type | This compound | Bemcentinib (R428) | Cabozantinib |
| CE81T | Esophageal Squamous Cell Carcinoma | Data not available | 1.98 (72h) | 4.61 (72h)[7][8] |
| KYSE-70 | Esophageal Squamous Cell Carcinoma | Data not available | Data not available | Data not available |
Axl Signaling Pathway
Axl is a receptor tyrosine kinase that, upon activation by its ligand Gas6, initiates a cascade of downstream signaling events crucial for cell survival, proliferation, migration, and invasion.[9][10][11][12][13] Key pathways activated by Axl include the PI3K/Akt, MAPK/ERK, and NF-κB pathways.[10][14] The inhibition of Axl is a promising therapeutic strategy to counteract cancer progression and drug resistance.
Caption: A simplified diagram of the Axl signaling pathway.
Experimental Workflows and Protocols
The following sections detail standardized protocols for key in vitro assays used to evaluate the efficacy of Axl inhibitors.
Experimental Workflow for IC50 Determination
This workflow outlines the key steps for determining the half-maximal inhibitory concentration (IC50) of an Axl inhibitor.
Caption: A typical workflow for determining the IC50 of a compound.
Cell Viability (MTT) Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[15][16][17]
Materials:
-
Cancer cell lines
-
96-well plates
-
Axl inhibitor of interest
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the Axl inhibitor and a vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 10-20 μL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[18]
-
Add 100-150 μL of the solubilization solution to each well to dissolve the formazan crystals.[18]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis (Annexin V) Assay Protocol
The Annexin V assay is used to detect apoptosis by identifying the externalization of phosphatidylserine.
Materials:
-
Cancer cell lines
-
6-well plates
-
Axl inhibitor of interest
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the Axl inhibitor at the desired concentration for the desired time.
-
Harvest the cells, including both adherent and floating cells, and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 μL of Annexin V-FITC and 5 μL of PI to 100 μL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 μL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Western Blot Protocol for Axl Signaling
Western blotting is used to detect changes in the expression and phosphorylation of proteins in the Axl signaling pathway.
Materials:
-
Cancer cell lines
-
Axl inhibitor of interest
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-Axl, anti-phospho-Axl, anti-Akt, anti-phospho-Akt, anti-ERK, anti-phospho-ERK, anti-NF-κB)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membranes
Procedure:
-
Treat cells with the Axl inhibitor for the specified time.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Separate 20-40 μg of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative protein expression or phosphorylation levels.
References
- 1. Axl inhibitor R428 induces apoptosis of cancer cells by blocking lysosomal acidification and recycling independent of Axl inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cabozantinib Reverses Topotecan Resistance in Human Non-Small Cell Lung Cancer NCI-H460/TPT10 Cell Line and Tumor Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Cabozantinib is selectively cytotoxic in acute myeloid leukemia cells with FLT3-internal tandem duplication (FLT3-ITD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Testing the Efficacy of Cabozantinib (XL-184) to Treat Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Cabozantinib (XL184) and R428 (BGB324) Inhibit the Growth of Esophageal Squamous Cell Carcinoma (ESCC) [frontiersin.org]
- 8. Cabozantinib (XL184) and R428 (BGB324) Inhibit the Growth of Esophageal Squamous Cell Carcinoma (ESCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 16. broadpharm.com [broadpharm.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Evaluating the In Vitro Selectivity of Axl-IN-12: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the Axl kinase inhibitor, Axl-IN-12, with other known Axl inhibitors. Experimental data is presented to support the evaluation of its selectivity profile, a critical aspect in the development of targeted cancer therapies.
Introduction to Axl Kinase and Inhibition
Axl, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, is a key player in various cellular processes, including cell growth, survival, and migration.[1] Its overexpression is linked to poor prognosis and drug resistance in numerous cancers, making it an attractive therapeutic target.[2][3] this compound is a small molecule inhibitor designed to target the kinase activity of Axl. This guide evaluates its selectivity against other kinases and compares its performance with alternative Axl inhibitors, BGB324 (Bemcentinib) and INCB081776.
Comparative Selectivity of Axl Inhibitors
The selectivity of a kinase inhibitor is paramount to minimize off-target effects and enhance therapeutic efficacy. The following table summarizes the in vitro inhibitory activity (IC50) of this compound (also known as UNC2025) and its alternatives against a panel of kinases. Lower IC50 values indicate higher potency.
| Kinase Target | This compound (UNC2025) IC50 (nM) | BGB324 (Bemcentinib) | INCB081776 IC50 (nM) |
| Axl | 1.65 | Selective Axl Inhibitor [4][5] | 0.61 [6] |
| Mer | 0.46 | - | 3.17[6] |
| Tyro3 | 5.83 | - | 101[6] |
| Flt3 | 0.35 | - | - |
| TrkA | 1.67 | - | - |
| TrkC | 4.38 | - | - |
| QIK | 5.75 | - | - |
| SLK | 6.14 | - | - |
| NuaK1 | 7.97 | - | - |
| KIT | 8.18 | - | - |
| Met | 364 | - | ~37 (60-fold selective for Axl/Mer over c-MET)[6] |
Experimental Methodologies
The determination of inhibitor selectivity relies on robust in vitro assays. Below are detailed protocols for two key experimental approaches used to evaluate the efficacy and selectivity of Axl inhibitors.
In Vitro Kinase Inhibition Assay (LanthaScreen™)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase. The LanthaScreen™ TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay is a common platform for this purpose.
Principle: The assay measures the inhibition of kinase-mediated phosphorylation of a substrate. A terbium-labeled antibody (donor) binds to the phosphorylated substrate, bringing it in proximity to a fluorescein-labeled tracer (acceptor) that also binds to the substrate. This results in FRET. An inhibitor will prevent substrate phosphorylation, leading to a decrease in the FRET signal.
Protocol Outline:
-
Reagent Preparation:
-
Prepare a solution of the kinase (e.g., recombinant human Axl) in a suitable kinase buffer.
-
Prepare a solution of the fluorescein-labeled substrate and ATP at concentrations appropriate for the specific kinase.
-
Prepare serial dilutions of the test inhibitor (e.g., this compound).
-
-
Kinase Reaction:
-
In a microplate, combine the kinase, substrate/ATP mix, and the inhibitor dilutions.
-
Incubate the plate at room temperature to allow the kinase reaction to proceed.
-
-
Detection:
-
Add a solution containing a terbium-labeled anti-phospho-substrate antibody and EDTA to stop the reaction.
-
Incubate to allow for antibody binding.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio and plot the results against the inhibitor concentration to determine the IC50 value.
-
Cellular Axl Autophosphorylation Assay (Western Blot)
This cell-based assay determines an inhibitor's ability to block the autophosphorylation of Axl within a cellular context, which is a direct measure of its target engagement and cellular potency.
Principle: Axl is a receptor tyrosine kinase that undergoes autophosphorylation upon activation. This phosphorylation can be detected using phospho-specific antibodies. An effective inhibitor will reduce the level of phosphorylated Axl.
Protocol Outline:
-
Cell Culture and Treatment:
-
Culture a cancer cell line that overexpresses Axl (e.g., H1299 non-small cell lung cancer cells).
-
Starve the cells of serum to reduce basal signaling.
-
Treat the cells with various concentrations of the Axl inhibitor for a specified period.
-
Stimulate the cells with the Axl ligand, Gas6, to induce Axl autophosphorylation (optional, depending on the cell line's basal activation state).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated Axl (p-Axl).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imager.
-
To ensure equal protein loading, the membrane is typically stripped and re-probed with an antibody against total Axl and a loading control protein (e.g., GAPDH or β-actin).
-
Quantify the band intensities to determine the extent of inhibition of Axl phosphorylation.[3][7]
-
Visualizing Axl Signaling and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the Axl signaling pathway and the general workflow for evaluating inhibitor selectivity.
Caption: Axl Signaling Pathway
Caption: Experimental Workflow for Inhibitor Selectivity
References
- 1. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. LanthaScreen Eu Kinase Binding Assay Validation & Reagent Selection Table | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - KG [thermofisher.com]
Safety Operating Guide
Personal protective equipment for handling Axl-IN-12
Essential Safety and Handling Guide for Axl-IN-12
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It offers procedural, step-by-step guidance to ensure safe operational use and disposal.
Quantitative Data Summary
The following table summarizes key hazard information extrapolated from the Axl-IN-3 Safety Data Sheet. This data should be considered indicative for this compound until a specific SDS is available.
| Hazard Category | GHS Classification | Precautionary Statement Codes |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life. |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects. |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical when handling this compound. The following PPE is mandatory:
-
Eye Protection: Wear safety goggles with side-shields to protect against splashes.[1]
-
Hand Protection: Use chemically resistant protective gloves (e.g., nitrile).[1]
-
Skin and Body Protection: A lab coat or impervious clothing is required to prevent skin contact.[1]
-
Respiratory Protection: Use a suitable respirator if there is a risk of generating dust or aerosols.[1]
Always ensure a safety shower and eye wash station are readily accessible in the work area.[1]
Operational and Disposal Plan
A systematic approach to handling and disposal is essential to minimize exposure and environmental contamination.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Keep the container tightly sealed in a cool, well-ventilated area.[1] Store the compound away from direct sunlight and sources of ignition.[1] Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[1]
Handling and Experimental Use
-
Designated Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to avoid inhalation and contamination of the general lab space.[1]
-
Avoid Generation of Dust/Aerosols: Handle the solid compound carefully to avoid creating dust. If preparing solutions, do so in a well-ventilated area.[1]
-
Personal Hygiene: Do not eat, drink, or smoke when using this product.[1] Wash hands thoroughly after handling.[1]
-
Spill Management: In the event of a spill, collect the spillage to prevent it from entering drains or water courses.[1]
Disposal Plan
-
Waste Collection: All waste materials contaminated with this compound, including empty containers, disposable PPE, and experimental materials, should be collected in a designated, sealed waste container.
-
Waste Disposal: Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1] Due to its high aquatic toxicity, avoid release to the environment.[1]
Visual Workflow for Handling this compound
The following diagram illustrates the key procedural steps for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
